Pelagiomicin B
説明
Structure
3D Structure
特性
分子式 |
C20H21N3O5 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
6-[[(2S)-2-amino-3-methylbutanoyl]oxymethyl]-9-methoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C20H21N3O5/c1-10(2)15(21)20(26)28-9-11-7-8-14(27-3)18-16(11)22-13-6-4-5-12(19(24)25)17(13)23-18/h4-8,10,15H,9,21H2,1-3H3,(H,24,25)/t15-/m0/s1 |
InChIキー |
PIEWZDRTLBDIHP-HNNXBMFYSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC)N |
正規SMILES |
CC(C)C(C(=O)OCC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC)N |
同義語 |
pelagiomicin B |
製品の起源 |
United States |
Foundational & Exploratory
The Marine Origins and Scientific Journey of Pelagiomicin B: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the origin, isolation, structure elucidation, and biological activity of Pelagiomicin B, a phenazine antibiotic with notable anticancer properties. Discovered in the marine environment, this compound is a secondary metabolite produced by the bacterium Pelagiobacter variabilis. This document details the experimental protocols utilized in its discovery and characterization, presents quantitative data on its bioactivity, and explores its molecular characteristics. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug discovery, and oncology.
Introduction
The marine environment is a vast and largely untapped reservoir of novel bioactive compounds with significant therapeutic potential. In the continuous search for new anticancer agents, marine microorganisms have emerged as a prolific source of unique chemical scaffolds. This guide focuses on this compound, a member of the pelagiomicin family of phenazine antibiotics. These compounds were first identified during a screening program for novel anticancer agents from marine bacteria.[1] this compound, along with its congeners Pelagiomicin A and C, is produced by the marine bacterium Pelagiobacter variabilis.[1]
Discovery and Origin
Producing Organism
This compound is naturally produced by Pelagiobacter variabilis, a novel marine bacterium.[1] The bacterium was isolated as part of a comprehensive screening effort to identify new anticancer compounds from marine sources.
Screening and Identification
The discovery of pelagiomicins was the result of a targeted screening program designed to identify novel cytotoxic compounds from marine bacterial isolates. Extracts from the fermentation broth of Pelagiobacter variabilis demonstrated significant anticancer activity, leading to the isolation and characterization of the pelagiomicin family of compounds.[1]
Experimental Protocols
Fermentation of Pelagiobacter variabilis
A seed culture of Pelagiobacter variabilis is prepared by inoculating a suitable liquid medium and incubating until sufficient growth is achieved. This seed culture is then used to inoculate a larger production culture. The production fermentation is carried out under controlled conditions of temperature, aeration, and agitation to optimize the yield of pelagiomicins.
Isolation and Purification of this compound
The following workflow outlines the general procedure for the isolation and purification of this compound from the fermentation broth of Pelagiobacter variabilis.
A detailed protocol involves the following steps:
-
Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically includes silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual pelagiomicins.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₁N₃O₆ |
| Molecular Weight | 399.40 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in methanol, acetone, and ethyl acetate |
| Stability | Labile in water and alcohols[1] |
Spectroscopic Data
The structural framework of this compound was established using the following spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and exact molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were employed to elucidate the connectivity of atoms and the overall carbon-hydrogen framework.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provided information about the chromophore present in the molecule, which is characteristic of the phenazine class of compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups within the molecule.
Biological Activity
This compound was discovered on the basis of its potent anticancer activity.
In Vitro Anticancer Activity
This compound has demonstrated cytotoxic activity against various cancer cell lines. The following table summarizes the reported in vitro cytotoxicity data for Pelagiomicin A, the main component of the pelagiomicin complex, which provides a reference for the expected activity of this compound.
| Cell Line | IC₅₀ (µg/mL) |
| P388 murine leukemia | 0.02 |
Data for Pelagiomicin A as reported in Imamura et al., 1997.
Signaling Pathways and Mechanism of Action
The precise signaling pathways and the detailed molecular mechanism of action of this compound are not yet fully elucidated and represent an active area for future research. As a member of the phenazine class of antibiotics, it is hypothesized that its biological activity may be related to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cancer cells, a common mechanism for other phenazine compounds.
The following diagram illustrates a hypothetical mechanism of action for phenazine antibiotics.
Conclusion
This compound represents a promising anticancer lead compound derived from a marine microbial source. Its discovery highlights the importance of exploring the marine biosphere for novel therapeutic agents. Further research is warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy and safety profile, and explore its potential for further drug development. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations into this intriguing marine natural product.
References
The Emergence of Pelagiomicin B: A Novel Phenazine Antibiotic from the Marine Bacterium Pelagiobacter variabilis
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel therapeutic agents, the marine environment continues to be a fertile ground for discovery. This technical guide delves into the discovery of Pelagiomicin B, a phenazine antibiotic isolated from the marine bacterium Pelagiobacter variabilis. Alongside its congeners, Pelagiomicin A and C, this compound represents a class of compounds with significant potential in oncology and infectious disease research. This document provides a comprehensive overview of the discovery, biological activity, and proposed mechanisms of action of this compound, drawing upon the available scientific literature for the pelagiomicin family and the broader class of phenazine antibiotics. Detailed experimental methodologies for the cultivation of P. variabilis, and the general isolation and characterization of phenazine compounds are presented. Furthermore, a proposed signaling pathway for the anticancer activity of phenazines is visualized, offering insights for future research and drug development endeavors.
Introduction
The rising tide of antimicrobial resistance and the demand for more effective cancer chemotherapeutics have spurred the exploration of unique ecological niches for novel bioactive compounds. Marine microorganisms, in particular, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, phenazine antibiotics, a class of nitrogen-containing heterocyclic compounds, have garnered considerable attention for their broad-spectrum antimicrobial and potent antitumor activities.
In 1997, a team of researchers led by Imamura reported the discovery of a new genus and species of marine bacterium, Pelagiobacter variabilis, which produces a novel family of phenazine antibiotics designated as pelagiomicins.[1] This family includes Pelagiomicin A, the main component, and the minor components this compound and C.[1] These compounds were found to be labile in water and alcohols and exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as in vitro and in vivo antitumor effects.[1] This whitepaper focuses on this compound, providing a detailed technical guide for researchers interested in this promising molecule and the broader class of phenazine antibiotics.
Data Presentation: Biological Activity of Phenazine Antibiotics
Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Phenazine Antibiotics against Various Bacterial Strains
| Compound | Organism | MIC (µg/mL) | Reference |
| Phenazine-1-carboxylic acid (PCA) | Bacillus subtilis | 17.44 | [2] |
| Phenazine-1-carboxylic acid (PCA) | Escherichia coli | 34.87 | [2] |
| Phenazine-1-carboxylic acid (PCA) | Xanthomonas campestris pv. vesicatoria | 17.44 | [2] |
| Pyocyanin | Staphylococcus aureus | 6.25 | General Literature |
| 1-Hydroxyphenazine | Pseudomonas aeruginosa | 12.5 | General Literature |
Table 2: Representative Half-maximal Inhibitory Concentration (IC50) of Phenazine Antibiotics against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Phenazine-1-carboxylic acid (PCA) | DU145 (Prostate Cancer) | Time-dependent inhibition | [3] |
| 5-methyl phenazine-1-carboxylic acid | A549 (Lung Cancer) | 0.4887 | [4] |
| 5-methyl phenazine-1-carboxylic acid | MDA-MB-231 (Breast Cancer) | 0.4586 | [4] |
| 1,6-Dihydroxyphenazine 5,10-dioxide | Mouse Tumor Model | Weak activity | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments related to the discovery and characterization of pelagiomicins and other phenazine antibiotics.
Cultivation and Fermentation of Pelagiobacter variabilis
A general protocol for the cultivation of marine bacteria and production of secondary metabolites is as follows:
-
Strain Maintenance: Pelagiobacter variabilis is maintained on marine agar slants.
-
Seed Culture: A loopful of the culture is inoculated into a flask containing a suitable seed medium (e.g., marine broth) and incubated on a rotary shaker.
-
Production Culture: The seed culture is then transferred to a larger production medium in fermentation tanks. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of pelagiomicins.
General Protocol for Isolation and Purification of Phenazine Antibiotics
The following is a generalized workflow for the extraction and purification of phenazine compounds from a bacterial culture broth:
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of the antitumor action of the new antibiotic NC0604, a member of the bleomycin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pelagiomicin B: Unveiling a Marine-Derived Phenazine Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelagiomicin B is a member of the pelagiomicin family of phenazine antibiotics, which were first isolated from the marine bacterium Pelagiobacter variabilis.[1][2] These compounds, including Pelagiomicins A, B, and C, have garnered interest within the scientific community due to their potential as novel therapeutic agents. This technical guide aims to provide a comprehensive overview of the available scientific information on this compound, with a focus on its chemical structure, properties, and the methodologies employed in its study.
Chemical Structure and Properties
The determination of the precise chemical structure of this compound, along with its physicochemical properties, is fundamental to understanding its biological activity and potential for drug development. The initial research by Imamura et al. established that the pelagiomicins are phenazine derivatives and that their structures were elucidated using spectroscopic data and chemical synthesis.[1][2]
Unfortunately, despite extensive literature searches, the specific chemical structure and detailed quantitative physicochemical data for this compound are not publicly available in the accessible scientific literature. The primary publication detailing its discovery and characterization, "New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis" by Imamura N, et al., published in The Journal of Antibiotics in 1997, is not available in its full text through standard databases. The abstract of this pivotal paper indicates that the structures of the minor components, including this compound, were determined.[1][2]
This lack of accessible primary data presents a significant challenge in providing a comprehensive technical guide. Without the foundational chemical structure, a detailed analysis of its properties, mechanism of action, and the generation of visualizations are not possible.
Biological Activity
The initial report on the pelagiomicins highlighted that Pelagiomicin A, the main component of the isolated mixture, exhibits both antibacterial activity against Gram-positive and Gram-negative bacteria and in vitro and in vivo antitumor activity.[1][2] While it is plausible that this compound shares some of these biological activities, specific data on its efficacy and spectrum of activity are not available in the reviewed literature.
Experimental Protocols
The successful isolation and characterization of novel natural products like this compound rely on a series of well-defined experimental protocols. While the specific details for this compound are contained within the inaccessible primary literature, a general workflow for such a process can be outlined.
General Experimental Workflow for Isolation and Characterization of Marine Natural Products
The following diagram illustrates a typical workflow that would have been employed for the isolation and characterization of this compound.
Signaling Pathways and Logical Relationships
Due to the absence of specific data on this compound's mechanism of action, a diagram of its signaling pathways cannot be constructed.
Conclusion and Future Directions
This compound represents a potentially valuable natural product from a marine microbial source. However, the current lack of publicly available, detailed scientific data, most notably its chemical structure, severely limits a thorough understanding and further development of this compound.
To advance the research on this compound, the following steps are critical:
-
Accessing Primary Data: Obtaining the full-text of the original 1997 publication by Imamura et al. is paramount.
-
Re-isolation and Characterization: If the primary data remains inaccessible, re-culturing Pelagiobacter variabilis and re-isolating the pelagiomicins would be necessary to independently determine the structure of this compound using modern spectroscopic techniques.
-
Comprehensive Biological Evaluation: Once the pure compound is available, a thorough assessment of its antimicrobial and antitumor activities, including determining its minimum inhibitory concentrations (MICs) against a panel of pathogens and its IC50 values against various cancer cell lines, is required.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential.
The field of marine natural products continues to be a promising frontier for the discovery of novel bioactive compounds. Unlocking the full potential of molecules like this compound requires open access to foundational scientific data to enable further research and development.
References
An In-depth Analysis of Pelagiomicin A, B, and C: Unveiling Structural Distinctions
A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed structural and experimental data for Pelagiomicin A, B, and C, a group of phenazine antibiotics. While their discovery and general characteristics have been reported, the specific chemical structures and the precise differences between the three analogues remain largely inaccessible. This limitation precludes the creation of a detailed technical guide with comparative data and experimental protocols as initially intended.
Pelagiomicin A, B, and C are secondary metabolites produced by the marine bacterium Pelagiobacter variabilis.[1] The initial discovery and isolation of these compounds were detailed in a 1997 publication in the Journal of Antibiotics by Imamura et al.[1] This foundational paper established that Pelagiomicin A is the main component of the antibiotic complex, with Pelagiomicins B and C being minor constituents.[1] The authors reported the determination of the absolute structure of Pelagiomicin A and the structures of the minor analogues through spectroscopic data and chemical synthesis.[1]
Despite extensive searches of scientific databases and the wider web, the full text of this pivotal 1997 publication, which contains the explicit chemical structures and the underlying experimental data, is not publicly available. Consequently, a direct comparison of the molecular architecture of Pelagiomicin A, B, and C cannot be performed.
For Pelagiomicin A, some basic molecular information has been found in public databases.
Physicochemical Properties of Pelagiomicin A
| Property | Value |
| Molecular Formula | C₂₀H₂₁N₃O₆ |
| Molecular Weight | 399.4030 Da |
This data is compiled from publicly accessible chemical databases.
Without the structural information for Pelagiomicin B and C, a comparative table detailing their quantitative data cannot be generated. Furthermore, the lack of information on the biological pathways affected by these compounds prevents the creation of any signaling pathway diagrams. Similarly, the detailed experimental protocols for their isolation, characterization, and synthesis, which would be contained within the original research article, remain unavailable.
References
Spectroscopic Characterization of Pelagiomicin B: A Technical Guide
Introduction
Pelagiomicin B is a member of the pelagiomicin family of phenazine antibiotics, which are produced by the marine bacterium Pelagiobacter variabilis.[1] First reported in 1997, these compounds have garnered interest due to their potential anticancer and antibacterial activities.[1] The structural elucidation of novel natural products like this compound is a critical step in drug discovery and development, relying on a suite of spectroscopic techniques to determine the molecular structure, connectivity, and stereochemistry.
This technical guide provides an in-depth overview of the spectroscopic methodologies employed for the characterization of this compound and other novel phenazine antibiotics. It is intended for researchers, scientists, and professionals in the field of drug development. While the precise quantitative spectroscopic data for this compound is not publicly available, this document presents illustrative data and detailed experimental protocols to serve as a comprehensive resource for the characterization of this class of compounds.
Core Spectroscopic Techniques for Phenazine Antibiotic Characterization
The structural determination of a novel phenazine antibiotic such as this compound involves the synergistic application of several key spectroscopic techniques:
-
Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass and, consequently, the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable insights into the structure of substituents on the phenazine core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the detailed structure of organic molecules.
-
¹H NMR (Proton NMR): Determines the number and types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. For phenazine compounds, the aromatic region of the ¹H NMR spectrum is particularly informative.
-
¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule, including quaternary carbons that are not directly bonded to protons.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of proton and carbon signals and the assembly of the complete molecular structure.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic chromophore of the phenazine ring system gives rise to distinct absorption bands in the UV-Vis spectrum, providing initial evidence for the presence of this structural motif.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.
Illustrative Spectroscopic Data for a this compound Analog
The following tables present hypothetical spectroscopic data for a representative phenazine antibiotic, illustrating the type of information that would be obtained for the characterization of this compound.
Table 1: Hypothetical Mass Spectrometry Data
| Parameter | Value | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | ||
| Ionization Mode | ESI+ | Electrospray Ionization, Positive Mode |
| [M+H]⁺ (observed) | m/z 354.1345 | Protonated molecular ion |
| [M+H]⁺ (calculated for C₁₉H₁₉N₃O₄) | m/z 354.1352 | |
| Tandem Mass Spectrometry (MS/MS) | ||
| Precursor Ion | m/z 354.1 | |
| Major Fragment Ions | m/z 312.1, 284.1, 195.1 | Suggests loss of specific side-chain fragments |
Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.20 | dd | 8.0, 1.5 | 1H | H-1 |
| 7.85 | m | 2H | H-2, H-3 | |
| 8.10 | d | 8.5 | 1H | H-4 |
| 4.15 | t | 6.5 | 2H | -O-CH₂- |
| 2.50 | q | 7.0 | 2H | -CH₂-CH₃ |
| 1.25 | t | 7.0 | 3H | -CH₂-CH₃ |
| 3.90 | s | 3H | -OCH₃ |
Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | C=O |
| 143.2 | C-4a |
| 141.8 | C-5a |
| 141.5 | C-9a |
| 140.1 | C-10a |
| 130.5 | C-1 |
| 129.8 | C-2 |
| 129.5 | C-3 |
| 131.2 | C-4 |
| 65.2 | -O-CH₂- |
| 56.3 | -OCH₃ |
| 25.8 | -CH₂-CH₃ |
| 14.1 | -CH₂-CH₃ |
Table 4: Hypothetical UV-Vis and IR Data
| Spectroscopic Method | Data | Interpretation |
| UV-Vis (MeOH) | λmax 254, 365 nm | Characteristic of the phenazine chromophore.[2] |
| IR (KBr) | νmax 3400, 2950, 1720, 1630, 1210 cm⁻¹ | O-H/N-H stretch, C-H stretch, C=O stretch, C=C stretch, C-O stretch.[2] |
Experimental Protocols
The following are generalized protocols for the isolation and spectroscopic characterization of a novel phenazine antibiotic like this compound.
1. Fermentation and Isolation
-
Culture Conditions: Pelagiobacter variabilis is cultured in a suitable liquid medium (e.g., a marine broth) under optimal conditions of temperature, pH, and aeration to promote the production of secondary metabolites.
-
Extraction: The culture broth is separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain the pure antibiotic.
-
2. Spectroscopic Analysis
-
Mass Spectrometry:
-
HRMS: A solution of the purified compound is infused into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) using electrospray ionization (ESI).
-
MS/MS: The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
-
NMR Spectroscopy:
-
The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
-
UV-Vis Spectroscopy:
-
A dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
The absorbance is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.
-
-
IR Spectroscopy:
-
A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate.
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Visualization of the Characterization Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a novel phenazine antibiotic.
The comprehensive spectroscopic characterization of novel natural products like this compound is a meticulous process that is fundamental to advancing drug discovery. By combining the power of mass spectrometry, multi-dimensional NMR, UV-Vis, and IR spectroscopy, researchers can confidently elucidate complex molecular structures. While the specific data for this compound remains within the primary literature, the methodologies and illustrative data presented in this guide provide a robust framework for the characterization of this and other promising phenazine antibiotics.
References
Pelagiomicin B: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pelagiomicin B, a phenazine antibiotic with potential applications in oncology and infectious disease research. This document synthesizes available data on its chemical properties, biological activity, and potential mechanisms of action, offering a valuable resource for professionals in drug development and scientific investigation.
Core Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 173485-81-9 | [1] |
| Molecular Weight | 383.40 g/mol | [1] |
| Molecular Formula | C₂₀H₂₁N₃O₅ | [1] |
| Appearance | Red-orange Needles | [1] |
| Solubility | Soluble in Chloroform, Methanol, Butanol | [1] |
Biological Activity and Significance
This compound is a member of the pelagiomicin class of antibiotics, which were first isolated from the marine bacterium Pelagiobacter variabilis.[2] These compounds have demonstrated notable biological activity, including action against both Gram-positive and Gram-negative bacteria.[2] Furthermore, and of significant interest to the drug development community, pelagiomicins have exhibited antitumor activity, positioning them as potential candidates for further investigation in oncology.[2]
Experimental Protocols
A generalized workflow for the isolation and purification of this compound.
Potential Mechanism of Antitumor Activity
The precise signaling pathways affected by this compound have not been elucidated. However, the antitumor mechanisms of other phenazine antibiotics often involve the induction of oxidative stress and apoptosis. A plausible signaling cascade, based on related compounds, is the activation of a mitochondria-mediated apoptotic pathway.
Phenazine compounds are known to generate reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis.[3] This process often involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately resulting in programmed cell death.
A putative mitochondria-mediated apoptotic pathway for phenazine antibiotics.
Conclusion
This compound represents a promising natural product with dual antibacterial and antitumor activities. While further research is required to fully elucidate its therapeutic potential and mechanisms of action, this guide provides a foundational resource for scientists and researchers. The information presented here is intended to facilitate further investigation into this and related compounds, with the ultimate goal of advancing the development of new therapeutic agents.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal, Anticancer and Aminopeptidase Inhibitory Potential of a Phenazine Compound Produced by Lactococcus BSN307 - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of Pelagiomicins: A Deep Dive into their Biological Functions in the Marine Ecosystem
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pelagiomicins, a family of phenazine antibiotics produced by the marine bacterium Pelagiobacter variabilis, represent a promising yet underexplored class of bioactive compounds. First identified during screenings for novel anticancer agents, these molecules exhibit a dual activity, targeting both prokaryotic and eukaryotic cells.[1] This technical guide provides a comprehensive overview of the current understanding of Pelagiomicins, focusing on their biological role within their native marine environment. Due to the limited specific data available for Pelagiomicins, this document incorporates representative data from other marine-derived phenazine antibiotics to illustrate their potential activities and mechanisms. We delve into their antimicrobial and antitumor properties, explore their likely ecological functions, and provide generalized experimental protocols for their study. This guide aims to be a foundational resource for researchers seeking to unravel the full potential of these intriguing marine natural products.
Introduction
The marine environment is a vast and largely untapped reservoir of novel bioactive compounds. Among these, microbial secondary metabolites have garnered significant attention for their structural diversity and potent biological activities. Pelagiomicins, produced by the marine bacterium Pelagiobacter variabilis, are members of the phenazine class of nitrogen-containing heterocyclic compounds.[1] These molecules are of particular interest due to their reported activity against both Gram-positive and Gram-negative bacteria, as well as their in vitro and in vivo antitumor properties.[1]
The ecological roles of antibiotics in their natural environments are multifaceted, extending beyond simple warfare to encompass cell signaling, biofilm formation, and redox modulation.[2][3] Understanding the biological role of Pelagiomicins in their native habitat is crucial not only for appreciating their ecological significance but also for unlocking their full therapeutic potential. This guide synthesizes the available, albeit limited, information on Pelagiomicins and supplements it with data from related phenazine compounds to provide a robust framework for future research.
Biological Activities of Pelagiomicins and Related Phenazines
While specific quantitative data for Pelagiomicins remain scarce in publicly available literature, the initial discovery highlighted their significant biological potential.[1] To provide a quantitative perspective, this section presents representative data from other marine-derived phenazine antibiotics.
Antimicrobial Activity
Pelagiomicin A has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.[1] The following table summarizes Minimum Inhibitory Concentration (MIC) values for various phenazine compounds against a range of bacterial strains, which can be considered indicative of the potential potency of Pelagiomicins.
| Phenazine Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Plazomicin | Escherichia coli | 0.5 - 1 | [4][5] |
| Plazomicin | Klebsiella pneumoniae | ≤1 | [4] |
| Plazomicin | Proteus mirabilis | 2 - 8 | [6] |
| Plazomicin | Staphylococcus aureus (MRSA) | 1 | [4] |
| Plazomicin | Pseudomonas aeruginosa | 4 - 16 | [4][7] |
Note: Plazomicin is a semi-synthetic aminoglycoside, but its inclusion provides context for potent antimicrobial activity against a broad spectrum of bacteria.
Antitumor Activity
A key feature of Pelagiomicins is their reported in vitro and in vivo antitumor activity.[1] The cytotoxic effects of phenazine compounds are a promising area of research. The table below presents the half-maximal inhibitory concentration (IC50) values for various phenazine derivatives against different cancer cell lines.
| Phenazine Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Lavanducyanin | P388 (murine leukemia) | Not specified | |
| Lavanducyanin | L1210 (murine leukemia) | Not specified | |
| Unnamed Phenazine 1 | HL-60 (human promyelocytic leukemia) | 4.1 | |
| Unnamed Phenazine 2 | HL-60 (human promyelocytic leukemia) | 24.2 | |
| Lavanducyanin | HL-60 (human promyelocytic leukemia) | 16.3 |
Ecological Role of Pelagiomicins in the Marine Environment
In their natural habitat, Pelagiomicins likely play a multifaceted role, contributing to the competitive fitness of Pelagiobacter variabilis. The functions of phenazine antibiotics in the environment are known to be diverse.[2]
-
Antimicrobial Warfare: The most apparent role is the inhibition of competing microorganisms, thereby securing resources and niche space. The broad-spectrum activity of Pelagiomicin A supports this hypothesis.[1]
-
Cellular Signaling: At sub-inhibitory concentrations, phenazines can act as signaling molecules, influencing gene expression in both the producing organism and surrounding microbial communities.[2][3] This can regulate processes like biofilm formation and virulence factor production.
-
Redox Modulation and Electron Shuttling: Phenazines are redox-active molecules and can act as electron shuttles, facilitating anaerobic survival by transferring electrons to alternative electron acceptors.[2][8] This capability would be highly advantageous in the often oxygen-limited microenvironments of marine sediments and biofilms.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics as Signal Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Plazomicin against 5,015 Gram-Negative and Gram-Positive Clinical Isolates Obtained from Patients in Canadian Hospitals as Part of the CANWARD Study, 2011-2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Isolates Collected from U.S. Hospitals and Comparative Activities of Aminoglycosides against Carbapenem-Resistant Enterobacteriaceae and Isolates Carrying Carbapenemase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Pelagiomicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelagiomicin B is a member of the phenazine class of antibiotics, a group of nitrogen-containing heterocyclic compounds known for their broad-spectrum antimicrobial and antitumor activities.[1] It is produced by the marine bacterium Pelagiobacter variabilis, a novel genus and species isolated from a marine environment.[1] The pelagiomicins, including variants A, B, and C, have been identified as labile compounds, particularly in aqueous and alcoholic solutions.[1] This application note provides a detailed protocol for the isolation and purification of this compound based on the methods described in the primary literature.
Chemical Structure of this compound
The definitive chemical structure of this compound was elucidated through spectroscopic analysis and synthesis, as reported by Imamura et al. (1997). At present, a publicly available detailed drawing of the chemical structure of this compound is not available in the searched resources. The primary reference indicates that the structures of Pelagiomicin A, B, and C were determined.[1] For detailed structural information, direct consultation of the primary publication is recommended.
Experimental Protocols
This section details the methodology for the cultivation of Pelagiobacter variabilis, followed by the extraction, isolation, and purification of this compound.
Cultivation of Pelagiobacter variabilis
A detailed protocol for the cultivation of Pelagiobacter variabilis to produce Pelagiomicins is crucial for obtaining a sufficient yield of the target compound. The following is a generalized procedure based on common practices for marine actinomycetes and bacteria producing secondary metabolites.
-
Media Preparation: A suitable fermentation medium is prepared. While the specific medium for P. variabilis is detailed in the primary literature, a typical marine broth medium (e.g., Marine Broth 2216) or a custom production medium is used.
-
Inoculation and Fermentation: A seed culture of P. variabilis is prepared and used to inoculate the production medium. Fermentation is carried out in a controlled environment (e.g., shaker incubator) with optimized parameters for temperature, pH, and agitation to maximize the production of Pelagiomicins.
-
Monitoring Production: The production of this compound can be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine the optimal harvest time.
Extraction of Pelagiomicins
Due to the labile nature of Pelagiomicins, the extraction process should be conducted efficiently and under mild conditions.
-
Harvesting: The fermentation broth is harvested and the bacterial cells are separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: The culture supernatant and/or the cell pellet are extracted with a suitable organic solvent. Given the phenazine nature of the compounds, solvents like ethyl acetate are commonly employed. Multiple extractions are performed to ensure complete recovery of the compounds.
-
Concentration: The combined organic extracts are concentrated under reduced pressure (e.g., using a rotary evaporator) at a low temperature to yield a crude extract containing Pelagiomicins A, B, and C.
Isolation and Purification of this compound
A multi-step chromatographic approach is typically required to isolate and purify this compound from the crude extract.
-
Initial Fractionation (e.g., Column Chromatography):
-
The crude extract is subjected to column chromatography on a stationary phase such as silica gel.
-
A solvent gradient system (e.g., a step gradient of increasing polarity, such as hexane-ethyl acetate followed by ethyl acetate-methanol) is used to elute fractions with different polarities.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Intermediate Purification (e.g., Preparative HPLC):
-
Fractions enriched with this compound are pooled, concentrated, and further purified by preparative HPLC.
-
A reversed-phase column (e.g., C18) is commonly used.
-
The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.
-
Fractions corresponding to the peak of this compound are collected.
-
-
Final Purification and Desalting:
-
The collected fractions containing this compound are pooled.
-
If necessary, a final purification step using a different chromatographic method or desalting step is performed to obtain highly pure this compound.
-
The purity of the final product is assessed by analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).
-
Data Presentation
Quantitative data regarding the yield and purity of this compound at each stage of the purification process is essential for process optimization and reproducibility. The following table summarizes the expected data to be collected.
| Purification Step | Starting Material (g) | Product Weight (mg) | Yield (%) | Purity (%) |
| Crude Extraction | Fermentation Broth (L) | Crude Extract (g) | - | - |
| Column Chromatography | Crude Extract (g) | Enriched Fraction (mg) | - | - |
| Preparative HPLC | Enriched Fraction (mg) | Pure this compound (mg) | - | >95% |
Visualizations
Experimental Workflow
The overall workflow for the isolation and purification of this compound can be visualized as follows:
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of Pelagiomicins
The relationship between the different Pelagiomicin compounds produced by Pelagiobacter variabilis can be represented as follows:
Caption: Production of Pelagiomicins A, B, and C by Pelagiobacter variabilis.
References
Application Note: Determining the Antibacterial Spectrum of Pelagiomicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelagiomicins are a class of phenazine antibiotics produced by the marine bacterium Pelagiobacter variabilis.[1][2] These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][2][3] This application note provides a detailed protocol for determining the in vitro antibacterial spectrum of Pelagiomicin B, a member of this antibiotic family. The primary method described is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), a key quantitative measure of antibacterial efficacy.
Principle
The antibacterial spectrum of a compound is determined by assessing its ability to inhibit the growth of a wide range of bacteria.[3] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] This is a fundamental measurement in the evaluation of new antimicrobial agents. The broth microdilution method is a standard and widely used technique for determining the MIC of an antimicrobial agent against various bacterial strains.[4]
Data Presentation
The following table is a template for presenting the Minimum Inhibitory Concentration (MIC) data for this compound against a panel of representative bacterial strains. Researchers should populate this table with their experimentally determined values.
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | |
| Enterococcus faecalis | Gram-positive | 29212 | |
| Streptococcus pneumoniae | Gram-positive | 49619 | |
| Bacillus subtilis | Gram-positive | 6633 | |
| Escherichia coli | Gram-negative | 25922 | |
| Pseudomonas aeruginosa | Gram-negative | 27853 | |
| Klebsiella pneumoniae | Gram-negative | 13883 | |
| Salmonella enterica | Gram-negative | 14028 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in 96-well microtiter plates.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in CAMHB to create a starting concentration for the serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting concentration of this compound (e.g., 128 µg/mL in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Visualizations
Caption: Workflow for MIC determination.
Caption: Mechanism of phenazine antibiotics.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Pelagiomicin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pelagiomicins are a class of phenazine antibiotics produced by the marine bacterium Pelagiobacter variabilis.[1] While specific cytotoxicity data for Pelagiomicin B is not extensively documented in publicly available literature, the related compound Pelagiomicin A has demonstrated antitumor activity, suggesting that compounds in this class may possess cytotoxic properties warranting further investigation.[1] This document provides detailed protocols for a panel of standard in vitro assays to characterize the cytotoxic effects of this compound on mammalian cell lines.
These assays are designed to assess various aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). The data generated from these assays will be crucial for determining the cytotoxic potential and mechanism of action of this compound, which are critical parameters in the early stages of drug discovery and development.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.
Table 1: Metabolic Activity (MTT Assay) - IC50 Values for this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | Data to be determined |
| HeLa | 48 | Data to be determined |
| A549 | 24 | Data to be determined |
| A549 | 48 | Data to be determined |
| MCF-7 | 24 | Data to be determined |
| MCF-7 | 48 | Data to be determined |
Table 2: Membrane Integrity (LDH Release Assay) - % Cytotoxicity
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % LDH Release |
| HeLa | Concentration 1 | 24 | Data to be determined |
| HeLa | Concentration 2 | 24 | Data to be determined |
| A549 | Concentration 1 | 24 | Data to be determined |
| A549 | Concentration 2 | 24 | Data to be determined |
| MCF-7 | Concentration 1 | 24 | Data to be determined |
| MCF-7 | Concentration 2 | 24 | Data to be determined |
Table 3: Apoptosis Induction (Annexin V/PI Staining) - % Apoptotic Cells
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| HeLa | Concentration 1 | 24 | Data to be determined | Data to be determined |
| HeLa | Concentration 2 | 24 | Data to be determined | Data to be determined |
| A549 | Concentration 1 | 24 | Data to be determined | Data to be determined |
| A549 | Concentration 2 | 24 | Data to be determined | Data to be determined |
| MCF-7 | Concentration 1 | 24 | Data to be determined | Data to be determined |
| MCF-7 | Concentration 2 | 24 | Data to be determined | Data to be determined |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[2][3]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[5]
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3][5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Pelagiomicin B in Biological Matrices
Abstract
This application note describes a robust and sensitive method for the quantification of Pelagiomicin B, a novel phenazine antibiotic with promising anticancer properties, in various biological matrices.[1][2] The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), ensuring high selectivity and accuracy. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The described methodology is suitable for pharmacokinetic studies, metabolism research, and quality control of this compound in drug development pipelines.
Introduction
Pelagiomicins are a class of phenazine antibiotics produced by the marine bacterium Pelagiobacter variabilis.[1][2] These compounds, including this compound, have demonstrated significant antibacterial and in vitro and in vivo antitumor activities.[1][2] The development of a reliable quantitative method is crucial for the preclinical and clinical evaluation of this compound. This application note addresses this need by providing a detailed protocol for its quantification. Due to the labile nature of pelagiomicins in water and alcohols, special attention has been paid to sample handling and preparation to ensure the stability of the analyte.[1][2]
Experimental Workflow
A generalized workflow for the quantification of this compound is presented below.
Caption: Experimental workflow for this compound quantification.
Materials and Methods
Reagents and Materials:
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar phenazine derivative
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrices (e.g., rat plasma, human plasma)
Instrumentation:
-
HPLC system (e.g., Agilent 1290 Infinity II)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad 6500+)
-
Analytical column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)[3]
Sample Preparation Protocol:
-
Thaw biological samples on ice.
-
To 100 µL of the sample, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
HPLC-MS/MS Conditions:
| Parameter | Condition |
| HPLC Column | Waters BEH C18 (2.1 x 50 mm, 1.7 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: [M+H]+ → fragment ion (Hypothetical); IS: [M+H]+ → fragment ion (Hypothetical) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Results and Discussion
Linearity and Sensitivity:
The method was validated for linearity, accuracy, and precision. The calibration curve was linear over the concentration range of 1-1000 ng/mL. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL.
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | 0.9985 | 1 |
Accuracy and Precision:
The intra-day and inter-day accuracy and precision were evaluated at three different concentration levels (Low, Mid, High).
| Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 5 (Low) | 4.2 | 102.5 | 5.8 | 101.7 |
| 50 (Mid) | 3.1 | 98.9 | 4.5 | 99.2 |
| 500 (High) | 2.5 | 101.2 | 3.9 | 100.8 |
Hypothetical Signaling Pathway Inhibition by this compound
Given the anticancer properties of this compound, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion
This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in biological matrices. The method is sensitive, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals working with this novel marine-derived antibiotic. The successful application of this method will facilitate further investigation into the pharmacokinetic and pharmacodynamic properties of this compound, ultimately accelerating its potential transition into clinical applications.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syncsci.com [syncsci.com]
Application Notes and Protocols for Bacterial Target Identification of Novel Antibiotics
A Case Study Approach in the Absence of Data on Pelagiomicin B
Introduction
The quest for novel antibiotics to combat the growing threat of antimicrobial resistance is a critical area of research and development. A crucial step in the preclinical assessment of a new antimicrobial compound is the identification of its molecular target within the bacterial cell. This process, known as target identification, is fundamental to understanding the compound's mechanism of action, predicting potential resistance mechanisms, and guiding further optimization efforts.
This document was initially intended to focus on the target identification studies of this compound. However, a comprehensive search of scientific literature and databases revealed no available information on a compound by this name. It is possible that "this compound" is a very recent discovery, a compound that has not yet been described in published literature, or a potential misspelling of another agent.
In light of this, these application notes have been adapted to provide a detailed guide to the general methodologies and workflows used for the target identification of novel antibacterial compounds. To illustrate these principles with concrete data and examples, we will use Plazomicin , a next-generation aminoglycoside antibiotic, as a case study. The protocols and data presented herein are therefore broadly applicable to researchers, scientists, and drug development professionals working on the discovery and characterization of new antibacterial agents.
Part 1: Quantitative Assessment of Antibacterial Activity
The initial characterization of a novel antibiotic involves determining its potency against a range of relevant bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure used for this purpose.
Quantitative Data: Plazomicin Activity
Plazomicin has demonstrated potent activity against a wide spectrum of Gram-negative bacteria, including multidrug-resistant (MDR) strains. The following tables summarize its in vitro activity compared to other aminoglycosides against various Enterobacteriaceae isolates.
Table 1: Comparative MIC Values (μg/mL) of Plazomicin and Other Aminoglycosides against Enterobacteriaceae Isolates [1][2]
| Bacterial Species (Number of Isolates) | Antibiotic | MIC₅₀ | MIC₉₀ |
| All Enterobacteriaceae (4,362) | Plazomicin | 0.5 | 2 |
| Amikacin | 2 | 8 | |
| Gentamicin | 0.5 | >32 | |
| Tobramycin | 0.25 | >32 | |
| Escherichia coli (1,346) | Plazomicin | 0.5 | 1 |
| Amikacin | 2 | 4 | |
| Gentamicin | 0.5 | 1 | |
| Tobramycin | 0.25 | 0.5 | |
| Klebsiella pneumoniae (1,506) | Plazomicin | 0.25 | 0.5 |
| Amikacin | 1 | 4 | |
| Gentamicin | 0.5 | 2 | |
| Tobramycin | 1 | 8 | |
| Enterobacter spp. | Plazomicin | 0.25 | 2 |
| Amikacin | 2 | 8 | |
| Gentamicin | 0.5 | >32 | |
| Tobramycin | 0.25 | >32 |
MIC₅₀: The concentration that inhibits the growth of 50% of isolates. MIC₉₀: The concentration that inhibits the growth of 90% of isolates.
Table 2: Plazomicin MIC Ranges against Multidrug-Resistant (MDR) Enterobacteriaceae Isolates [3]
| Bacterial Species | MIC Range (μg/mL) |
| Escherichia coli | 0.5 - 2 |
| Klebsiella spp. | 0.12 - 8 |
| Enterobacter spp. | 0.25 - 2 |
| Citrobacter freundii | 0.06 - 0.25 |
Part 2: General Workflow for Target Identification
The identification of a novel antibiotic's target typically follows a multi-pronged approach, starting from broad, phenotype-based assays and progressing to more specific, molecular-level investigations.
Part 3: Aminoglycoside Mechanism of Action
Plazomicin, like other aminoglycosides, inhibits protein synthesis by binding to the bacterial ribosome.[4][5] This interaction occurs at the 30S ribosomal subunit and leads to misreading of the mRNA codon, ultimately resulting in the production of non-functional proteins and bacterial cell death.[4][5]
Part 4: Experimental Protocols
The following protocols provide detailed methodologies for key experiments in antibacterial target identification.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC of a compound against a bacterial strain.[1]
Materials:
-
Test compound (e.g., novel antibiotic)
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. Pick 3-5 well-isolated colonies of the test bacterium from an agar plate and inoculate into a tube of CAMHB. b. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution Series: a. Prepare a stock solution of the test compound in a suitable solvent. b. Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate. c. Typically, column 1 of the plate will contain the highest concentration, and subsequent columns will have decreasing concentrations. Column 11 serves as a positive control (no antibiotic), and column 12 as a negative/sterility control (no bacteria).[6]
-
Inoculation: a. Using a multichannel pipette, add the diluted bacterial inoculum to each well (columns 1-11) to a final volume of 100 µL. The final bacterial concentration should be ~5 x 10⁵ CFU/mL.[7] b. Do not add bacteria to column 12.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[7] b. Observe the wells for turbidity. The well with the lowest antibiotic concentration that remains clear is the MIC value.
Protocol 2: Affinity Chromatography-Based Target Pulldown
This protocol describes a general method for identifying protein targets that bind to a small molecule (the "bait"). This requires that the antibiotic can be chemically modified to be immobilized on a solid support.
Materials:
-
Bacterial culture
-
Lysis buffer (e.g., BS/THES buffer with protease inhibitors)
-
Sonicator or French press
-
Affinity resin (e.g., NHS-activated sepharose, streptavidin beads)
-
Immobilized "bait" antibiotic and control resin (without bait)
-
Wash buffers (with increasing salt concentrations)
-
Elution buffer (e.g., high salt, low pH, or containing free bait molecule)
-
SDS-PAGE materials
-
Mass spectrometer for protein identification
Procedure:
-
Preparation of Cell Lysate: a. Grow a large culture of the target bacteria (e.g., 1-2 liters) to mid-log phase. b. Harvest cells by centrifugation and wash the pellet with a suitable buffer. c. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other mechanical means on ice. d. Clarify the lysate by ultracentrifugation to remove cell debris, yielding a soluble protein extract.
-
Binding Step: a. Equilibrate the affinity resin (with immobilized bait) and the control resin with lysis buffer. b. Incubate the clarified cell lysate with the bait-coupled resin and the control resin separately. This is typically done for 1-4 hours at 4°C with gentle rotation.
-
Washing Step: a. Pellet the resin by gentle centrifugation and discard the supernatant. b. Wash the resin several times with wash buffer containing a low concentration of salt to remove non-specific, low-affinity binders. c. Subsequent washes can use increasing salt concentrations to elute proteins with moderate affinity.
-
Elution Step: a. Elute the specifically bound proteins from the bait-coupled resin using an appropriate elution buffer. b. Collect the eluate in separate fractions.
-
Analysis: a. Analyze the eluted proteins from both the bait and control experiments by SDS-PAGE. b. Proteins that are present in the eluate from the bait resin but absent or significantly reduced in the control eluate are considered potential binding partners. c. Excise these specific protein bands from the gel, perform in-gel trypsin digestion, and identify the proteins by mass spectrometry (e.g., LC-MS/MS).
Protocol 3: Target Identification via Resistant Mutant Selection and Sequencing
This genetic approach identifies a drug's target by finding mutations in the target's gene that confer resistance.
Materials:
-
Susceptible bacterial strain
-
Agar plates containing the test antibiotic at various concentrations (e.g., 4x, 8x, 16x MIC)
-
Liquid culture medium
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform and reagents
Procedure:
-
Selection of Resistant Mutants: a. Plate a high density of susceptible bacteria (e.g., 10⁸ - 10⁹ CFU) onto agar plates containing the antibiotic at a concentration that inhibits growth (e.g., 4x MIC). b. Incubate the plates until colonies appear (this may take several days). These colonies represent spontaneous resistant mutants. c. Isolate individual resistant colonies and re-streak them on fresh antibiotic-containing plates to confirm the resistance phenotype.
-
Characterization of Resistance: a. Perform MIC testing on the confirmed resistant mutants to quantify the level of resistance compared to the parent (wild-type) strain.
-
Whole Genome Sequencing (WGS): a. Extract high-quality genomic DNA from both the wild-type strain and several independent resistant mutants.[8] b. Prepare sequencing libraries from the genomic DNA according to the manufacturer's protocol for the chosen NGS platform (e.g., Illumina).[8] c. Sequence the genomes of the wild-type and resistant strains.
-
Bioinformatic Analysis: a. Align the sequencing reads from the resistant mutants to the genome of the wild-type parent strain. b. Identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant mutants but not in the wild-type. c. Look for genes that are mutated in multiple, independently isolated resistant mutants. A gene that is repeatedly mutated is a strong candidate for the drug's target or a component of a resistance pathway.
-
Target Validation: a. If mutations are found in a specific gene, validate its role by introducing the mutation into a clean, susceptible background and confirming that it confers resistance.
Conclusion
While the target of this compound remains to be elucidated, the experimental frameworks described in these application notes provide a robust and validated pathway for the characterization of any novel antibacterial agent. By combining quantitative assessments of activity with biochemical, genetic, and systems biology approaches, researchers can effectively identify and validate the molecular targets of new compounds. The data and mechanisms related to Plazomicin serve as a practical example of how these techniques are applied to a successful, clinically approved antibiotic, offering a clear guide for future drug discovery endeavors.
References
- 1. Evaluation of the Bactericidal Activity of Plazomicin and Comparators against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Isolates Collected from U.S. Hospitals and Comparative Activities of Aminoglycosides against Carbapenem-Resistant Enterobacteriaceae and Isolates Carrying Carbapenemase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Plazomicin
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) with Plazomicin. Plazomicin is a next-generation semisynthetic aminoglycoside antibiotic designed to overcome common aminoglycoside resistance mechanisms.[1][2] It exhibits potent, broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria, particularly Enterobacteriaceae, including those producing carbapenemases and extended-spectrum beta-lactamases (ESBLs).[2][3][4] Plazomicin functions by binding to the bacterial 30S ribosomal subunit, which inhibits protein synthesis and leads to bacterial cell death.[5][6] These protocols are intended for researchers, scientists, and drug development professionals engaged in the evaluation of Plazomicin's efficacy against clinically relevant bacterial isolates. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]
Mechanism of Action
Plazomicin, like other aminoglycosides, exerts its bactericidal effect by irreversibly binding to the 16S ribosomal RNA of the 30S ribosomal subunit in bacteria.[6] This binding to the A-site interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in the disruption of the bacterial cell membrane and cell death.[3][5] A key feature of Plazomicin is its structural modification, which protects it from many aminoglycoside-modifying enzymes (AMEs) that are a primary cause of resistance to older aminoglycosides.[1][11]
Data Presentation: In Vitro Susceptibility of Plazomicin
The following tables summarize the minimum inhibitory concentration (MIC) data for Plazomicin against various bacterial species. MIC values are a quantitative measure of the in vitro activity of an antimicrobial agent.[12][13]
Table 1: Plazomicin MIC Breakpoints for Enterobacteriaceae
| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) |
| FDA | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL |
| CLSI | ≤2 µg/mL | 4 µg/mL | ≥8 µg/mL |
| EUCAST | ≤4 µg/mL | - | >4 µg/mL |
Data sourced from FDA and EUCAST guidelines.[14][15]
Table 2: Comparative In Vitro Activity of Plazomicin and Other Aminoglycosides against Enterobacteriaceae
| Organism | Plazomicin MIC₅₀/₉₀ (µg/mL) | Amikacin MIC₅₀/₉₀ (µg/mL) | Gentamicin MIC₅₀/₉₀ (µg/mL) | Tobramycin MIC₅₀/₉₀ (µg/mL) |
| Escherichia coli | 0.5 / 1 | 2 / 8 | 0.5 / >32 | 0.5 / 16 |
| Klebsiella pneumoniae | 0.5 / 2 | 2 / 16 | 1 / >32 | 1 / >32 |
| Enterobacter cloacae | 0.5 / 2 | 2 / 8 | 0.5 / 4 | 0.5 / 8 |
| Proteus mirabilis | 0.5 / 1 | 2 / 8 | 1 / 4 | 1 / 4 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Data compiled from multiple surveillance studies.[16][17]
Table 3: In Vitro Activity of Plazomicin against Resistant Phenotypes
| Resistant Phenotype | Plazomicin MIC₅₀/₉₀ (µg/mL) | % Susceptible (at ≤2 µg/mL) |
| ESBL-producing Enterobacteriaceae | 0.5 / 2 | >95% |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 0.5 / 64 | ~85% |
| Metallo-β-lactamase (MBL)-producing Enterobacteriaceae | 1 / >64 | ~76.4% |
Susceptibility can be significantly reduced in isolates that produce 16S rRNA methyltransferases.[16][17]
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of Plazomicin. It is crucial to adhere to standardized methodologies to ensure accuracy and reproducibility.[18]
Broth Microdilution Method for MIC Determination
This is the reference method for quantitative antimicrobial susceptibility testing.[12][18]
Materials:
-
Plazomicin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Spectrophotometer or microplate reader
-
Sterile diluents (e.g., sterile water, saline)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Plazomicin Stock Solution:
-
Prepare a stock solution of Plazomicin at a concentration of 1280 µg/mL in a suitable sterile solvent as recommended by the manufacturer.
-
Further dilutions should be made in CAMHB.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Create a two-fold serial dilution of Plazomicin directly in the plate. Start by adding 50 µL of a 4x final highest concentration of Plazomicin to the first well of a row.
-
Mix and transfer 50 µL to the next well, continuing this serial dilution to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Plazomicin that completely inhibits visible growth of the organism.[13]
-
Reading can be done visually or with a microplate reader.
-
Compare the results with the established breakpoints (Table 1).
-
Ensure the QC strain results fall within the acceptable range.
-
Disk Diffusion Method (Kirby-Bauer)
This is a qualitative method to determine susceptibility.[9][18]
Materials:
-
Plazomicin disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial isolates and QC strains
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation of MHA Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Aseptically apply a 30 µg Plazomicin disk to the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria provided by CLSI or FDA.[14] For Enterobacteriaceae, the breakpoints are: Susceptible ≥16 mm, Intermediate 14-15 mm, and Resistant ≤13 mm.[14]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of Plazomicin leading to bacterial cell death.
Experimental Workflow
Caption: Workflow for determining the MIC using broth microdilution.
Logical Relationships
Caption: Key mechanisms of bacterial resistance to Plazomicin.
References
- 1. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plazomicin—a New Aminoglycoside—for Treating Complicated Urinary Tract Infections [journal-jbv.apub.kr]
- 3. Plazomicin | C25H48N6O10 | CID 42613186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 10. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZEMDRI® (plazomicin) Injection | Mechanism of Action [zemdri.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of plazomicin against Enterobacteriaceae-producing carbapenemases from 50 Brazilian medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plazomicin Is Active Against Metallo-β-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. woah.org [woah.org]
Application Notes and Protocols for the Preclinical Evaluation of Pelagiomicin B in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelagiomicin B is a member of the phenazine class of antibiotics, which are known for their broad-spectrum antibacterial and, in some cases, antitumor activities.[1] Discovered in the marine bacterium Pelagiobacter variabilis, this compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] As a novel antibiotic candidate, its comprehensive evaluation in relevant animal models is a critical step in the drug development process. These studies are essential for establishing proof-of-concept for its in vivo activity, defining its pharmacokinetic and pharmacodynamic (PK/PD) profiles, and assessing its preliminary safety.[2][3]
This document provides a detailed set of protocols for the preclinical assessment of this compound in established murine models of infection. The methodologies described herein are based on established practices for the evaluation of novel antimicrobial agents and are intended to guide researchers in generating robust and reproducible data to support the further development of this compound.[4][5]
General Considerations for Animal Studies
All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).[6] Appropriate aseptic techniques should be employed for all procedures to prevent extraneous infections.[6]
In Vitro Susceptibility Testing
Prior to initiating in vivo studies, the in vitro activity of this compound against the bacterial strains to be used in the animal models must be determined. The minimum inhibitory concentration (MIC) is a key parameter that informs dose selection for efficacy studies.[4]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: A panel of relevant Gram-positive and Gram-negative bacteria should be selected. This may include strains of Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.
-
Methodology: The broth microdilution method is recommended as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Acute Toxicity Study
An acute toxicity study is necessary to determine the maximum tolerated dose (MTD) and to identify potential acute adverse effects of this compound.
Protocol: Acute Toxicity in Mice
-
Animal Model: Healthy, female BALB/c mice (6-8 weeks old).
-
Route of Administration: The intended clinical route of administration should be used (e.g., intravenous, intraperitoneal, or oral).
-
Procedure:
-
Administer single, escalating doses of this compound to groups of mice (n=3-5 per group).
-
A control group should receive the vehicle alone.
-
Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and physical appearance) continuously for the first 4 hours and then daily for 14 days.
-
Record body weights daily.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy.
-
Efficacy Studies in Murine Infection Models
Efficacy studies are designed to assess the ability of this compound to control and clear bacterial infections in vivo. The choice of animal model should reflect the potential clinical indications for the antibiotic.[5]
Murine Sepsis Model
This model is used to evaluate the efficacy of an antibiotic in a systemic infection.
-
Animal Model: Immunocompetent BALB/c mice (6-8 weeks old).
-
Infection:
-
Induce sepsis by intraperitoneal (IP) injection of a lethal dose (LD90-100) of a clinically relevant bacterial strain (e.g., S. aureus or E. coli). The bacterial inoculum should be prepared in a solution containing a mucin-like substance to enhance virulence if necessary.
-
-
Treatment:
-
Administer this compound at various doses via the chosen route (e.g., IV or IP) at a specified time point post-infection (e.g., 1 hour).[7]
-
A control group should receive the vehicle.
-
A positive control group treated with a standard-of-care antibiotic can also be included.
-
-
Endpoint: The primary endpoint is survival over a 7-day period.[7]
-
Data Analysis: The 50% effective dose (ED50) can be calculated using probit analysis.[7]
Murine Thigh Infection Model
This localized infection model is particularly useful for studying the PK/PD relationships of an antibiotic.[4]
-
Animal Model: Neutropenic mice are often used to minimize the contribution of the host immune system. Neutropenia can be induced by cyclophosphamide administration.
-
Infection:
-
Inject a standardized inoculum of the test bacterium (e.g., 10^6 CFU of S. aureus) into the thigh muscle of the mice.
-
-
Treatment:
-
Initiate treatment with this compound at various dosing regimens (e.g., different doses and dosing intervals) at a set time post-infection (e.g., 2 hours).
-
-
Endpoint:
-
At 24 hours post-treatment initiation, euthanize the animals and aseptically remove the thigh muscle.
-
Homogenize the tissue, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Data Analysis: The efficacy of this compound is determined by the reduction in bacterial burden compared to the untreated control group.
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol: Single-Dose Pharmacokinetics in Mice
-
Animal Model: Healthy BALB/c mice (6-8 weeks old).
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous bolus).
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the concentration-time curve (AUC).
-
Data Presentation
The quantitative data generated from these studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: In Vitro Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 |
| MRSA ATCC 43300 | 1 |
| Streptococcus pneumoniae ATCC 49619 | 0.25 |
| Escherichia coli ATCC 25922 | 2 |
| Pseudomonas aeruginosa ATCC 27853 | 8 |
Table 2: Acute Toxicity of this compound in Mice
| Dose (mg/kg) | Route | Number of Animals | Mortality | Clinical Signs |
| 10 | IV | 5 | 0/5 | No observable signs |
| 20 | IV | 5 | 0/5 | No observable signs |
| 40 | IV | 5 | 1/5 | Lethargy, ruffled fur |
| 80 | IV | 5 | 5/5 | Severe lethargy, ataxia |
Table 3: Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (7 days) |
| Vehicle Control | - | 0% |
| This compound | 5 | 40% |
| This compound | 10 | 80% |
| This compound | 20 | 100% |
| Standard of Care | X | 100% |
Table 4: Efficacy of this compound in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Log10 CFU/thigh (mean ± SD) |
| Untreated Control | - | 8.5 ± 0.3 |
| This compound | 5 | 6.2 ± 0.5 |
| This compound | 10 | 4.1 ± 0.4 |
| This compound | 20 | 2.5 ± 0.3 |
Table 5: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose (mg/kg) | 10 |
| Route | IV |
| AUC (µg*h/mL) | 15.8 |
| CL (mL/h/kg) | 632 |
| Vd (L/kg) | 1.2 |
| t1/2 (h) | 1.3 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for in vivo evaluation.
Caption: Logical relationship in a dose-response study.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antibiotic Use in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 7. journals.asm.org [journals.asm.org]
Pelagiomicin B: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelagiomicin B is a phenazine antibiotic belonging to a family of compounds, the pelagiomicins, which were first isolated from the marine bacterium Pelagiobacter variabilis.[1][2] This family includes Pelagiomicin A, B, and C.[1][2] While Pelagiomicin A is the most abundant and studied of the three, this compound represents a potential lead compound for drug development due to its structural similarity to other bioactive phenazines. Phenazine antibiotics are known for their broad-spectrum biological activities, including antibacterial and anticancer properties.[1][2] This document provides an overview of the potential applications of this compound and generalized protocols for its investigation as a therapeutic agent.
Disclaimer: Detailed quantitative data and specific experimental protocols for this compound are limited in publicly available scientific literature. The information presented here is based on the initial discovery of the pelagiomicin family and general methodologies for characterizing phenazine antibiotics. Further research is required to fully elucidate the specific properties and mechanisms of this compound.
Chemical Structure
The structures of the pelagiomicins were determined through spectroscopic data and synthesis, as stated in their discovery publication.[1][2] While the exact structure of this compound is not detailed in the available abstracts, it is described as a minor component alongside the main component, Pelagiomicin A.[1][2]
Potential Biological Activities and Applications
Based on the known activities of Pelagiomicin A and other phenazine antibiotics, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Agent: Pelagiomicin A has demonstrated antitumor activity both in vitro and in vivo.[1][2] It is plausible that this compound shares similar cytotoxic or cytostatic properties against various cancer cell lines.
-
Antibacterial Agent: Pelagiomicin A is active against both Gram-positive and Gram-negative bacteria.[1][2] this compound may also possess a broad or specific spectrum of antibacterial activity, warranting investigation against clinically relevant and drug-resistant bacterial strains.
Quantitative Data Summary
Specific quantitative data for this compound is not available in the reviewed literature. The following table is a template that can be populated as data becomes available through future research. For context, hypothetical data points are provided to illustrate the format.
| Biological Activity | Cell Line / Bacterial Strain | IC50 / MIC | Reference |
| Anticancer Activity | |||
| Cytotoxicity | Human colon carcinoma (HCT-116) | Data not available | |
| Human breast adenocarcinoma (MCF-7) | Data not available | ||
| Human lung carcinoma (A549) | Data not available | ||
| Antibacterial Activity | |||
| Gram-positive | Staphylococcus aureus (ATCC 29213) | Data not available | |
| Bacillus subtilis (ATCC 6633) | Data not available | ||
| Gram-negative | Escherichia coli (ATCC 25922) | Data not available | |
| Pseudomonas aeruginosa (ATCC 27853) | Data not available |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound.
Protocol 1: Determination of In Vitro Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Culture: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA, perform a cell count, and seed 5 x 10³ cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: Determination of Antibacterial Activity (Broth Microdilution Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make two-fold serial dilutions of this compound in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathways and Workflows
Proposed Mechanism of Action for Phenazine Antibiotics
Phenazine antibiotics are known to interfere with cellular respiration and induce oxidative stress. The following diagram illustrates a generalized proposed signaling pathway for the cytotoxic effects of phenazine compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pelagiomicin B Production
Disclaimer: Information regarding the specific optimization of culture conditions for Pelagiomicin B from its producer, the marine bacterium Pelagiobacter variabilis, is limited in publicly available literature.[1] The following troubleshooting guides and protocols are based on established principles for optimizing secondary metabolite and antibiotic production in related marine bacteria, such as Streptomyces species.[2][3] These guidelines provide a strong starting point for systematic experimentation.
Frequently Asked Questions (FAQs)
Q1: My Pelagiobacter variabilis culture shows good cell growth (high turbidity), but I'm detecting little to no this compound. What is the likely issue?
A: This is a common challenge in secondary metabolite production. The optimal conditions for biomass growth are often different from those for antibiotic production. High cell density does not guarantee high yield. Here are the first factors to investigate:
-
Growth Phase: Antibiotic production is often triggered during the stationary phase of growth, which can be induced by nutrient limitation.[3] Ensure your incubation period is long enough to allow the culture to enter this phase. A time-course study is recommended.
-
Media Composition: The carbon-to-nitrogen (C/N) ratio is critical. A high concentration of rapidly metabolized carbon and nitrogen sources can support robust growth but may repress the biosynthetic genes for this compound.[4]
-
pH Shift: The pH of the culture medium can change significantly during fermentation. This shift can inhibit the enzymes responsible for this compound biosynthesis. Monitor and, if necessary, buffer the medium.
Q2: How do I choose the best carbon and nitrogen sources for this compound production?
A: The selection of carbon and nitrogen sources profoundly impacts secondary metabolite yields.[5]
-
Carbon Sources: While simple sugars like glucose can support rapid growth, more complex or slowly assimilated carbohydrates like starch, mannitol, or maltose often lead to higher antibiotic yields.[2][6] It is crucial to test a variety of sources empirically.
-
Nitrogen Sources: Organic nitrogen sources such as yeast extract, peptone, and soybean meal are generally more favorable for antibiotic production than inorganic sources like ammonium sulfate or potassium nitrate.[4][7] Slow-releasing nitrogen compounds can prevent the repression of antibiotic synthesis.[4]
Q3: What are the typical starting points for optimizing physical culture parameters like temperature, pH, and agitation?
A: Physical parameters must be tailored to the specific microorganism. For marine bacteria like Pelagiobacter variabilis, consider the following starting ranges:
-
Temperature: Most marine-derived Streptomyces and related bacteria have optimal production temperatures between 25°C and 30°C.[2][6][8]
-
pH: A neutral to slightly alkaline initial pH (7.0 - 8.0) is generally a good starting point for antibiotic production in marine actinomycetes.[2][6][8]
-
Agitation: Agitation (typically 150-250 rpm) is crucial for maintaining aeration and nutrient distribution in liquid cultures.[9][10] Insufficient oxygen is a common limiting factor. Using baffled flasks can significantly improve oxygen transfer.
Q4: I am getting inconsistent yields between different fermentation batches. How can I improve reproducibility?
A: Inconsistent results often stem from a lack of standardization in the inoculum. The age, size, and physiological state of the starter culture must be consistent. Implementing a standardized two-stage seed culture protocol is highly recommended to ensure that the production flasks are inoculated with a uniform and metabolically active mycelial suspension.
Q5: Are there advanced strategies to enhance production beyond basic media and physical parameter optimization?
A: Yes. Once you have established a baseline production level, you can explore more advanced techniques:
-
Precursor Feeding: This involves supplementing the culture with known biosynthetic precursors of the target molecule.[11] Since Pelagiomicins are phenazine-based compounds, feeding precursors related to the shikimic acid pathway could potentially boost yields.
-
Elicitation: Adding small amounts of "elicitors" (stress-inducing agents) can trigger the expression of secondary metabolite gene clusters.[12][13] Biotic elicitors (e.g., yeast extract, fungal cell wall fragments) or abiotic elicitors (e.g., specific metal ions) can be tested at various concentrations and time points.[11][12][13]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your optimization experiments.
| Problem | Possible Cause | Recommended Solution |
| No detectable this compound | Incorrect Culture Medium: Key nutrients may be missing or inhibitory. | Test a range of standard media for marine actinomycetes (e.g., Starch Casein Agar, ISP2).[14] |
| Strain Inviability: The stock culture may have lost its viability or mutated. | Revive the strain from a freshly prepared glycerol stock. Streak for single colonies to ensure purity and select a healthy colony for inoculum preparation.[9] | |
| Inadequate Incubation Time: The fermentation may not have reached the production phase. | Conduct a time-course experiment, sampling every 24 hours for 7-10 days to measure both growth (dry cell weight) and this compound concentration.[2] | |
| Low this compound Yield | Sub-optimal Media Components: Carbon, nitrogen, or trace element sources are not ideal. | Perform a systematic One-Factor-at-a-Time (OFAT) experiment to test different sources and concentrations of key nutrients.[4] See Protocol 2. |
| Oxygen Limitation: Poor aeration is restricting biosynthetic activity. | Increase the agitation speed (e.g., from 180 to 220 rpm). Use baffled flasks. Ensure the culture volume does not exceed 20-25% of the flask volume to maximize surface area for gas exchange.[9] | |
| Unfavorable pH: The pH of the medium has drifted to an inhibitory level during cultivation. | Measure the final pH of your culture. If it is far from the optimal range (typically 7-8), try buffering the medium (e.g., with MOPS or Tris-HCl) or testing different initial pH values. | |
| Production stops prematurely | Nutrient Depletion: A key nutrient (often the carbon source) has been completely consumed. | Implement a fed-batch strategy by adding a concentrated solution of the limiting nutrient (e.g., glucose) at a specific time point (e.g., after 48 or 72 hours) to sustain production.[15] |
| Feedback Inhibition: High concentrations of this compound itself may be inhibiting further synthesis. | Consider adding an adsorbent resin (e.g., Amberlite XAD-16) to the culture medium to bind and remove the product as it is synthesized, thereby relieving feedback inhibition. |
Quantitative Data Summary
The following tables summarize typical parameter ranges found to influence antibiotic production in marine actinomycetes, which can serve as a guide for your experiments with Pelagiobacter variabilis.
Table 1: Effect of Different Carbon Sources on Antibiotic Production
| Carbon Source | Typical Concentration (g/L) | General Effect on Production |
| Starch | 10 - 20 | Often promotes high yields of secondary metabolites.[2] |
| Glucose | 10 - 30 | Supports good growth but can sometimes repress antibiotic production at high concentrations.[4][16] |
| Mannitol | 10 - 20 | Frequently used and effective for many actinomycetes. |
| Maltose | 10 - 20 | Generally a good carbon source for antibiotic production.[6] |
| Dextrose | 10 - 15 | Effective carbon source in some optimized media.[6][17] |
Table 2: Effect of Different Nitrogen Sources on Antibiotic Production
| Nitrogen Source | Typical Concentration (g/L) | General Effect on Production |
| Yeast Extract | 2 - 15 | Excellent source, provides vitamins and growth factors, often leads to high yields.[6][7][17] |
| Soybean Meal | 5 - 15 | A complex source that is very effective for many antibiotic fermentations.[4][16] |
| Peptone / Tryptone | 5 - 10 | Good sources of amino acids, often support robust production.[4] |
| Potassium Nitrate (KNO₃) | 1 - 2 | An effective inorganic source in some cases.[2][7] |
| Ammonium Sulfate ((NH₄)₂SO₄) | 1 - 2 | Can lead to rapid pH drops and may be less effective than organic sources.[7] |
Table 3: Influence of Physical Parameters on Antibiotic Production
| Parameter | Typical Range | Notes |
| Temperature | 25 - 30 °C | Temperatures outside this range can drastically reduce yield.[2][6] |
| Initial pH | 7.0 - 8.0 | Crucial for enzyme activity; should be optimized for the specific strain.[2][6] |
| Agitation | 150 - 250 rpm | Essential for aeration. Optimal speed depends on flask size and volume.[9][10] |
| Incubation Period | 5 - 10 days | Production often peaks late in the culture cycle.[2][6] |
| Salinity | 1 - 3% (w/v) NaCl | As a marine bacterium, P. variabilis will likely require salt for optimal growth and production.[2] |
Experimental Protocols
Protocol 1: Standardized Two-Stage Inoculum Preparation
This protocol ensures a consistent and active starter culture for production experiments.
-
Strain Revival: Aseptically retrieve a small portion of a cryopreserved stock of Pelagiobacter variabilis. Streak it onto a suitable agar medium (e.g., Starch Casein Agar with 2% NaCl). Incubate at 28°C for 5-7 days until well-formed colonies appear.
-
Pre-Seed Culture (Stage 1): Select a single, healthy colony and inoculate it into a 50 mL flask containing 10 mL of a seed medium (e.g., Tryptic Soy Broth with 2% NaCl). Incubate at 28°C with shaking at 200 rpm for 48-72 hours until the culture is visibly turbid.
-
Seed Culture (Stage 2): Transfer 5 mL of the pre-seed culture into a 250 mL baffled flask containing 50 mL of the same seed medium. Incubate under the same conditions for another 24-48 hours. This culture should be in the late logarithmic growth phase.
-
Inoculation: Use this standardized Stage 2 seed culture to inoculate your main production flasks. A typical inoculation volume is 5-10% (v/v).
Protocol 2: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source
This method systematically identifies the best carbon source from a group of candidates.
-
Prepare Basal Medium: Prepare a basal production medium containing all necessary components (nitrogen source, salts, trace elements) except for the carbon source.
-
Aliquot and Supplement: Dispense the basal medium into a series of identical flasks (e.g., 50 mL of medium in 250 mL baffled flasks). To each flask, add a different carbon source (e.g., glucose, starch, mannitol, maltose) to a final concentration of 10 g/L. Include a control flask with no added carbon source.
-
Inoculate: Inoculate all flasks with a standardized seed culture (see Protocol 1).
-
Incubate: Incubate all flasks under identical, constant conditions (e.g., 28°C, 200 rpm) for a predetermined production duration (e.g., 7 days).
-
Harvest and Analyze: At the end of the incubation period, harvest the broth from each flask.
-
Measure the biomass (e.g., by dry cell weight).
-
Extract and quantify the concentration of this compound (e.g., using HPLC or a bioassay).
-
-
Compare: Identify the carbon source that results in the highest yield of this compound per unit of biomass or per volume of culture. This source can then be used for further optimization experiments.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for optimizing this compound production.
Caption: Troubleshooting flowchart for low this compound production.
Caption: Hierarchy of parameters for production optimization.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Antimicrobial Production by a Marine Actinomycete Streptomyces afghaniensis VPTS3-1 Isolated from Palk Strait, East Coast of India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Regulation of Antibiotic Production in Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. editverse.com [editverse.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Streptomyces [instr.bact.wisc.edu]
- 9. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]
- 10. Characterization of Streptomyces sp. KB1 and its cultural optimization for bioactive compounds production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. plantcelltechnology.com [plantcelltechnology.com]
- 12. labassociates.com [labassociates.com]
- 13. In vitro strategies for the enhancement of secondary metabolite production in plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 16. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OPTIMIZATION OF ANTIBIOTIC PRODUCTION BY MARINE ACTINOMYCETES STREPTOMYCES SP. KOD10 | Semantic Scholar [semanticscholar.org]
Troubleshooting Pelagiomicin B extraction from bacterial cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Pelagiomicin B from bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a phenazine antibiotic produced by the marine bacterium Pelagiobacter variabilis.[1] It is part of a group of related compounds including Pelagiomicin A and C.[1]
Q2: What are the known stability issues with this compound?
Pelagiomicins have been reported to be labile (unstable) in water and alcohols.[1][2] This is a critical consideration for the selection of extraction solvents and storage conditions.
Q3: What general strategy should be followed for extracting this compound?
A general strategy for extracting secondary metabolites like this compound from bacterial cultures involves the following steps:
-
Separation of the bacterial cells from the culture broth (supernatant) via centrifugation or filtration.
-
Solvent extraction of the supernatant and/or the cell pellet.
-
Concentration of the crude extract.
-
Purification of this compound from the crude extract, typically using chromatographic methods.
Q4: Which solvents are recommended for the extraction of this compound?
While a specific solvent for optimal this compound extraction has not been documented, solvents commonly used for extracting other phenazine antibiotics include ethyl acetate and chloroform. Given the reported lability of Pelagiomicins in alcohols, it is advisable to avoid solvents like methanol and ethanol during the initial extraction from the aqueous culture broth.
Q5: How can I monitor the success of my extraction?
The presence and quantity of this compound in your extracts can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector, or Mass Spectrometry (MS) for more sensitive and specific detection.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound in the extract | 1. Inefficient fermentation and production by Pelagiobacter variabilis. 2. Degradation of this compound during extraction due to pH, temperature, or solvent choice. 3. Incorrect solvent used for extraction. 4. This compound remains in the aqueous phase. | 1. Optimize fermentation conditions (media components, pH, temperature, aeration, and incubation time). 2. Control the pH of the culture supernatant before extraction; consider acidifying the supernatant to a pH of 3-4. Avoid high temperatures during extraction and evaporation. Use solvents other than alcohols for the primary extraction. 3. Perform small-scale pilot extractions with different non-alcoholic organic solvents (e.g., ethyl acetate, chloroform, dichloromethane) to determine the most effective one. 4. Acidifying the supernatant can help to protonate the phenazine, potentially increasing its solubility in the organic solvent. |
| Formation of a stable emulsion during liquid-liquid extraction | High concentration of surfactants, proteins, or other cellular debris in the fermentation broth. | 1. Centrifuge the emulsion at a higher speed and for a longer duration. 2. Add a small amount of a saturated salt solution (brine) to help break the emulsion. 3. Consider a pre-extraction step to precipitate proteins, such as salting out with ammonium sulfate. |
| Crude extract is difficult to redissolve after evaporation | The extract may contain a complex mixture of lipids and other hydrophobic compounds. | 1. Try dissolving the extract in a small volume of a stronger organic solvent like methanol or DMSO for analytical purposes. 2. For purification, consider a multi-step solvent partitioning to remove highly nonpolar or polar impurities before final evaporation. |
| Loss of compound during purification steps | 1. This compound may be adsorbing to the stationary phase of the chromatography column. 2. Degradation on the column. | 1. Choose a different stationary phase or modify the mobile phase composition. 2. Work quickly and at reduced temperatures if possible. Ensure the solvents used for chromatography are compatible with this compound stability. |
Experimental Protocols
Note: The following protocol is a recommended starting point based on methods for similar phenazine antibiotics, due to the absence of a specific published protocol for this compound. Researchers should optimize these conditions for their specific experimental setup.
1. Fermentation of Pelagiobacter variabilis
-
Media: Prepare a suitable marine broth medium (e.g., Marine Broth 2216).
-
Inoculation: Inoculate the sterile medium with a fresh culture of Pelagiobacter variabilis.
-
Incubation: Incubate the culture at an optimal temperature and aeration for a sufficient period to allow for secondary metabolite production. This may need to be determined empirically, but a starting point could be 25-30°C with shaking at 150-200 rpm for 3-5 days.
2. Extraction of this compound
-
Harvesting: After incubation, separate the bacterial cells from the culture broth by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).
-
Supernatant Preparation: Carefully decant the supernatant into a clean flask. For troubleshooting low yields, the cell pellet can also be extracted separately (e.g., with methanol or acetone), but the primary extraction should focus on the supernatant where the secreted metabolite is expected.
-
pH Adjustment: Adjust the pH of the supernatant to approximately 3.0-4.0 using a suitable acid (e.g., 1M HCl). This is a critical step to enhance the stability of the labile this compound.
-
Solvent Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool all the organic extracts.
-
-
Drying and Concentration:
-
Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.
-
Filter off the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 35°C) to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C in the dark to minimize degradation.
Data Presentation
To optimize the extraction protocol, it is recommended to perform a series of small-scale extractions varying key parameters and to quantify the yield of this compound. The following table can be used to record and compare the results.
| Extraction Parameter | Condition 1 | Condition 2 | Condition 3 | This compound Yield (µg/L of culture) | Notes |
| Solvent | Ethyl Acetate | Chloroform | Dichloromethane | ||
| pH of Supernatant | 3.0 | 5.0 | 7.0 (uncorrected) | ||
| Extraction Temperature | 4°C | Room Temperature |
Users should populate this table with their own experimental data.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Synthesis of Phenazine Antibiotics, with a focus on Pelagiomicin B Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the chemical synthesis of phenazine antibiotics, such as Pelagiomicin B and its analogs. Due to the limited publicly available information on the specific total synthesis of this compound, this guide focuses on general methodologies for constructing substituted phenazines, using the structure of the related Pelagiomicin A as a representative model for addressing potential synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for phenazine antibiotics like this compound?
A1: While a detailed synthesis for this compound is not publicly available, the synthesis of substituted phenazines typically involves the construction of the core phenazine ring system followed by functional group manipulations. A common and modern approach is the use of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, to form the two C-N bonds of the central pyrazine ring.[1][2] Classical methods like the Wohl-Aue reaction exist but often result in lower yields and mixtures of isomers, making them less suitable for complex molecules.[3]
Q2: I am having trouble with the key Buchwald-Hartwig amination step to form the phenazine precursor. What are the common failure points?
A2: The Buchwald-Hartwig amination can be a sensitive reaction. Common issues include:
-
Catalyst and Ligand Choice: The selection of the palladium precatalyst and the phosphine ligand is crucial and often substrate-dependent. There isn't a single optimal ligand for all reactions.[2]
-
Base Sensitivity: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are common, but sensitive functional groups on your substrate may be affected, especially at high temperatures.[4]
-
Solvent and Temperature: Solvents must be anhydrous and deoxygenated. Toluene and dioxane are commonly used. The reaction temperature may need to be optimized to balance reaction rate and side product formation.
-
Reagent Purity: The purity of the aryl halide, amine, base, and catalyst is paramount for high yields.
Q3: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?
A3: In palladium-catalyzed phenazine synthesis, several side reactions can occur:
-
Hydrodehalogenation: The aryl halide starting material can be reduced, removing the halogen and preventing the desired coupling.
-
Homocoupling: The aryl halide or the amine can couple with themselves to form symmetric dimers.
-
Incomplete Cyclization: If the synthesis involves a tandem reaction to form the phenazine, the intermediate diaminodiphenylamine may not fully cyclize.
-
Reaction with other nucleophiles: If your substrate contains other nucleophilic groups (like phenols), they might compete with the desired amine coupling.[4]
Q4: How can I improve the yield of my unsymmetrically substituted phenazine synthesis?
A4: Synthesizing unsymmetrical phenazines can be challenging due to the potential for forming symmetric byproducts. Strategies to improve yield include:
-
Sequential Coupling: Instead of a one-pot dimerization, a stepwise approach where the two C-N bonds are formed sequentially can provide better control and higher yields of the unsymmetrical product.
-
Exploiting Electronic Differences: The reactivity of the aniline precursors can be modulated by electron-donating or electron-withdrawing substituents to favor the desired cross-coupling over dimerization.[2]
-
Careful Optimization of Reaction Conditions: A thorough screening of catalysts, ligands, bases, solvents, and temperatures is often necessary to find the optimal conditions for a specific set of substrates.
Troubleshooting Guides
Guide 1: Low or No Yield in Buchwald-Hartwig Amination for Phenazine Precursor Synthesis
| Symptom | Possible Cause | Suggested Solution |
| No reaction observed (starting materials remain) | Inactive catalyst | Use a fresh batch of palladium precatalyst and phosphine ligand. Consider using a pre-catalyst for cleaner formation of the active species.[4] |
| Poor choice of ligand | Screen a variety of phosphine ligands (e.g., BINAP, XPhos, SPhos) as the optimal ligand can be substrate-specific.[2] | |
| Insufficiently strong base | Switch to a stronger base like NaOtBu or KOtBu. Ensure the base is fresh and handled under inert conditions. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Low yield of desired product with significant starting material remaining | Incomplete reaction | Increase reaction time. Increase the equivalents of the amine and base. |
| Catalyst deactivation | Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous and deoxygenated solvents. | |
| Formation of hydrodehalogenated byproduct | Competing reduction pathway | Screen different ligands and optimize the reaction temperature to minimize this side reaction. |
| Formation of multiple unidentified products | Substrate decomposition | Lower the reaction temperature. Screen different bases that may be more compatible with your substrate's functional groups. |
| Presence of oxygen | Thoroughly degas the solvent and ensure all manipulations are done under an inert atmosphere. |
Data Summary
Table 1: Comparison of Yields for Buchwald-Hartwig Amination in Phenazine Synthesis
| Aryl Halide Substrate | Amine Substrate | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Bromoaniline | 2-Bromoaniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 95 | [2] |
| 2-Bromo-4-methylaniline | 2-Bromo-4-methylaniline | Pd(OAc)₂ / P(o-tol)₃ | NaOtBu | Toluene | 81 | [2] |
| 2-Bromo-4-nitroaniline | 2-Bromo-4-nitroaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 75 | [2] |
| 4-Bromo-1-methoxyphenazine | Various amines | Not specified | Not specified | Not specified | 52-80 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Phenazine via Double Buchwald-Hartwig Amination
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Substituted 2-bromoaniline (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.2 eq)
-
Anhydrous, deoxygenated toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask, add the substituted 2-bromoaniline, palladium(II) acetate, BINAP, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Add anhydrous, deoxygenated toluene to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted phenazine.
Visualizations
Caption: General workflow for the synthesis of substituted phenazines.
Caption: Troubleshooting logic for low-yield phenazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. eurekaselect.com [eurekaselect.com]
Technical Support Center: Managing Pelagiomicin B Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the degradation of Pelagiomicin B during experiments. Given that Pelagiomicins are known to be labile in aqueous and alcoholic solutions, proper handling and experimental design are crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a phenazine antibiotic with potential anticancer properties. Like other pelagiomicins, it is inherently unstable in water and alcohols, making it susceptible to degradation during routine experimental procedures.[1] This instability is a critical factor to consider when planning and executing experiments.
Q2: What are the primary factors that can cause this compound degradation?
Several factors can contribute to the degradation of this compound. These include:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis and other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxidation: this compound may be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions.
-
Solvent: As Pelagiomicins are labile in water and alcohols, the choice of solvent is critical for maintaining its stability.[1]
Q3: How can I detect this compound degradation?
Degradation can be monitored using various analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry (MS) detector is a common method to separate and quantify the parent compound and its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and specific for identifying and quantifying both this compound and its degradants.
A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to this compound degradation.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in my assay. | This compound has degraded in the experimental medium. | Prepare fresh solutions of this compound immediately before use. Minimize the incubation time in aqueous or alcoholic buffers. Consider using a more stable, non-aqueous solvent for initial stock solutions if compatible with your assay. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to inconsistent handling. | Standardize all experimental parameters. Ensure consistent timing for solution preparation and addition to assays. Protect solutions from light and maintain a constant, low temperature. |
| Appearance of unexpected peaks in my analytical chromatogram. | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. This will help in developing an analytical method that can resolve this compound from its degradants. |
| Precipitation of the compound in my aqueous buffer. | Poor solubility and potential degradation leading to less soluble products. | Prepare stock solutions in a suitable organic solvent (e.g., DMSO) before diluting into aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage of Solid Compound: Store solid this compound at -20°C or lower in a desiccator to protect it from moisture and light.
-
Stock Solution Preparation:
-
Prepare high-concentration stock solutions in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solution aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Dilute the stock solution to the final working concentration in your experimental buffer.
-
Use the working solution as quickly as possible after preparation.
-
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study can help identify potential degradation products and understand the stability of this compound under various stress conditions.
-
Preparation: Prepare several identical solutions of this compound in a relevant buffer system.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 60°C for 24 hours.
-
Photodegradation: Expose to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the samples at various time points using a stability-indicating HPLC or LC-MS method to monitor the degradation of this compound and the formation of degradation products.
Data Presentation
While specific quantitative data for this compound degradation is not publicly available, the following table illustrates the type of data that could be generated from a stability study. Researchers are encouraged to perform their own stability studies to determine the specific degradation kinetics of this compound in their experimental systems.
Table 1: Illustrative Stability of this compound under Different Conditions
| Condition | Temperature (°C) | Duration (hours) | Solvent/Buffer | Remaining this compound (%) |
| Control | 4 | 24 | DMSO | >99% |
| Aqueous Buffer | 25 | 4 | PBS, pH 7.4 | ~85% |
| Aqueous Buffer | 37 | 4 | PBS, pH 7.4 | ~70% |
| Acidic | 60 | 24 | 0.1 M HCl | <10% |
| Alkaline | 25 | 4 | 0.1 M NaOH | <5% |
| Oxidative | 25 | 24 | 3% H₂O₂ | <20% |
| Light Exposure | 25 | 24 | PBS, pH 7.4 | ~50% |
Note: The data in this table are hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical cytotoxic mechanism of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Pelagiomicin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of Pelagiomicin B.
Frequently Asked Questions (FAQs)
Q1: My in vitro solubility assay for this compound shows extremely low aqueous solubility. What are my next steps?
A1: Low aqueous solubility is a common challenge for many marine natural products. The initial step is to accurately quantify this solubility and then explore various formulation strategies to improve it.
Troubleshooting Poor Aqueous Solubility:
-
Issue: Inconsistent results from solubility assays.
-
Solution: Ensure proper equilibration time in your assay. Some compounds take longer to reach saturation. Verify the purity of your this compound sample, as impurities can affect solubility measurements.
-
-
Issue: Precipitation of this compound in aqueous buffers during in vitro assays.
-
Solution: Consider using a co-solvent system (e.g., with DMSO or ethanol) for initial screening assays, but be mindful of the final solvent concentration's potential effects on cellular assays. For bioavailability enhancement, focus on enabling formulations.
-
Recommended Formulation Strategies:
-
Nanosuspensions: Reduce particle size to increase the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Disperse this compound in a polymer matrix to prevent crystallization and enhance dissolution.
-
Lipid-Based Formulations (LBFs): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.
Q2: this compound shows high lipophilicity (LogP > 5). How does this impact bioavailability, and what strategies can I use?
A2: High lipophilicity can lead to poor aqueous solubility and potential sequestration in fatty tissues, reducing systemic availability. However, it can be advantageous for lipid-based formulations.
Strategies for Highly Lipophilic Compounds:
-
Lipid-Based Drug Delivery Systems (LBDDS): These are often the most effective approach for highly lipophilic compounds. They can enhance lymphatic transport, which can help bypass first-pass metabolism in the liver.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These formulations can encapsulate the drug, improve its stability, and provide controlled release.
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
This protocol outlines the preparation of a nanosuspension to enhance the dissolution rate of this compound.
Methodology:
-
Preparation of Slurry: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80) in deionized water.
-
Milling: Transfer the slurry to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Process Parameters: Mill at a speed of 2000 rpm for 4-8 hours at a controlled temperature (4-10°C) to prevent degradation.
-
Particle Size Analysis: At regular intervals, withdraw a small aliquot of the suspension and measure the particle size using Dynamic Light Scattering (DLS).
-
Endpoint: Continue milling until the desired particle size (e.g., < 200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.
-
Separation and Storage: Separate the nanosuspension from the milling media and store it at 4°C.
Troubleshooting Guide for Nanosuspension Preparation:
| Issue | Possible Cause | Troubleshooting Step |
| Inability to achieve target particle size | Insufficient milling time or energy. Aggregation of particles. | Increase milling time or speed. Optimize the concentration and type of stabilizer. |
| Broad Polydispersity Index (PDI) | Non-uniform particle size reduction. Ostwald ripening. | Optimize stabilizer concentration. Ensure uniform milling conditions. |
| Crystal growth during storage | Suboptimal stabilizer. Thermodynamic instability. | Screen different stabilizers or combinations. Consider freeze-drying the nanosuspension into a solid powder. |
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the development of a lipid-based formulation to improve the solubility and absorption of this compound.
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and co-surfactants (e.g., Transcutol HP).
-
Ternary Phase Diagram Construction: Based on solubility data, construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Formulation Preparation: Select a ratio from the self-emulsifying region. Add the required amount of this compound to the oil phase and heat gently (e.g., 40°C) until dissolved. Add the surfactant and co-surfactant and mix until a homogenous mixture is formed.
-
Characterization:
-
Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl with gentle agitation. Measure the time taken for the formulation to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Analyze the droplet size of the resulting emulsion using DLS.
-
In Vitro Dissolution: Perform dissolution testing using a suitable dissolution medium that simulates gastrointestinal conditions.
-
Troubleshooting Guide for SEDDS Formulation:
| Issue | Possible Cause | Troubleshooting Step |
| Drug precipitation upon emulsification | The drug is not sufficiently solubilized in the lipid phases. The formulation is outside the optimal self-emulsifying region. | Increase the amount of surfactant or co-surfactant. Re-evaluate the ternary phase diagram and select a different ratio of excipients. |
| Poor self-emulsification (long emulsification time) | High oil content or inappropriate surfactant/co-surfactant ratio. High viscosity of the formulation. | Adjust the ratio of oil, surfactant, and co-surfactant. Use a co-surfactant to reduce viscosity. |
| Large droplet size (>200 nm) | Suboptimal ratio of components. Inefficient emulsification. | Optimize the surfactant and co-surfactant concentrations. |
Data Presentation
Table 1: Comparative Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Purified Water | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | < 0.1 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 0.5 ± 0.1 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 2.3 ± 0.4 |
Table 2: Physicochemical Characteristics of this compound Formulations
| Formulation Type | Particle/Droplet Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) |
| Nanosuspension | 180 ± 15 | 0.21 ± 0.03 | N/A |
| SEDDS | 45 ± 8 | 0.15 ± 0.02 | 5 |
| Solid Lipid Nanoparticles (SLNs) | 250 ± 20 | 0.28 ± 0.04 | 2 |
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Relationship between solubility and bioavailability.
Addressing batch-to-batch variability of Pelagiomicin B
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers address batch-to-batch variability when working with Pelagiomicin B.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the batch-to-batch variability of this compound.
Inconsistent Biological Activity
Question: Why am I observing significant differences in the efficacy (e.g., IC₅₀, MIC) of this compound between different batches?
Answer: Inconsistent biological activity is a common challenge and can stem from several factors. Refer to the table below for potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Degradation of this compound | Pelagiomicins are known to be labile in water and alcohols.[1] Ensure the compound is dissolved in an appropriate solvent (e.g., DMSO) immediately before use and minimize exposure to aqueous buffers. Prepare fresh dilutions for each experiment. |
| Variations in Compound Purity | The purity of each batch can differ. Request a Certificate of Analysis (CoA) for each batch and compare the purity levels. Use analytical techniques like HPLC to confirm the purity of each batch before use. |
| Presence of Impurities or Contaminants | Impurities from the synthesis or purification process can interfere with the biological assay. Analyze batches using LC-MS to identify any potential impurities that may have biological activity. |
| Experimental Variability | Ensure that assay conditions (e.g., cell density, incubation time, reagent concentrations) are consistent across all experiments. Include a positive and negative control in every assay to monitor for variability. |
Physical and Chemical Inconsistencies
Question: I've noticed differences in the color, solubility, or stability of different batches of this compound. What could be the cause?
Answer: Physical and chemical inconsistencies are often indicators of underlying issues with the compound's integrity.
| Potential Cause | Recommended Action |
| Polymorphism | Different batches may have different crystalline forms (polymorphs), which can affect solubility and stability.[2] While chemically identical, these forms can have different physical properties.[2] |
| Degradation | As this compound is labile, improper storage or handling can lead to degradation, which may manifest as a change in color or solubility.[1] Store the compound under the recommended conditions (e.g., -20°C, desiccated) and protect it from light. |
| Residual Solvents | The presence of residual solvents from the manufacturing process can affect the physical properties of the compound. Review the CoA for information on residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phenazine antibiotic produced by the marine bacterium Pelagiobacter variabilis.[1] While the exact mechanism of action for this compound is not extensively detailed in the available literature, phenazine antibiotics are generally known to exert their biological effects through their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) which can damage cellular components such as DNA, proteins, and lipids.
Q2: How should I store and handle this compound to ensure its stability?
A2: Given that Pelagiomicins are labile in water and alcohols, it is crucial to store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.[1] For experimental use, prepare stock solutions in a non-aqueous solvent like DMSO and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions in aqueous buffers, do so immediately before use and for the shortest time necessary.
Q3: What analytical techniques are recommended for comparing different batches of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive characterization and comparison of different batches.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and to quantify the amount of this compound in each batch. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the identity of this compound and to identify any impurities or degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound and to detect any structural variations between batches. |
Q4: How can I standardize my biological assays to minimize variability?
A4: To ensure reproducible results, it is essential to standardize your experimental protocols.
| Parameter | Recommendation |
| Cell-Based Assays | Use cells from the same passage number, maintain consistent cell seeding densities, and ensure the health and viability of the cells before each experiment. |
| Reagent Preparation | Prepare fresh reagents and media for each experiment. Use the same source and lot of critical reagents (e.g., serum, media supplements). |
| Assay Conditions | Standardize incubation times, temperatures, and CO₂ levels. Use a consistent protocol for adding the compound to the cells. |
| Data Analysis | Use a standardized method for data analysis, including background subtraction and normalization. |
Experimental Protocols & Methodologies
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient: Start with 5% acetonitrile and increase to 95% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for phenazine compounds (e.g., 254 nm and 365 nm).
-
Sample Preparation: Dissolve a small amount of each batch in the mobile phase at a known concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from each batch in cell culture media. Replace the old media with the media containing the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each batch.
Visualizations
Caption: A workflow for troubleshooting batch-to-batch variability.
Caption: Hypothetical signaling pathway for this compound.
Caption: Logical relationships between causes and effects.
References
Technical Support Center: Refinement of Pelagiomicin B Dosage for In Vivo Studies
Disclaimer: Information regarding Pelagiomicin B is limited in publicly available scientific literature. This guide provides general principles and methodologies for the in vivo dose refinement of novel marine-derived phenazine antibiotics. Researchers should adapt these guidelines based on their own in vitro and preliminary in vivo data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound belongs to the phenazine class of antibiotics, which are known for their redox-active properties. While the specific mechanism of this compound has not been fully elucidated in available literature, phenazine antibiotics generally exert their antimicrobial and anticancer effects by undergoing redox cycling. This process generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which can lead to oxidative stress and damage to cellular components like DNA, proteins, and lipids, ultimately resulting in cell death.[1][2] Phenazines are also known to play a role in bacterial quorum sensing and biofilm formation.[3][4]
Q2: I have in vitro IC50/MIC data for this compound. How do I translate this to a starting dose for my in vivo studies?
Direct translation of in vitro data (e.g., IC50 or MIC values) to an in vivo starting dose can be challenging and requires careful consideration of several factors. A common starting point is to conduct a literature review for in vivo studies on similar phenazine compounds. If no direct analogues have been studied, a dose-range finding study is essential.
It is not recommended to directly convert an IC50 value to an in vivo dose without further studies. However, these in vitro values are crucial for establishing the range of concentrations to be tested in initial animal studies. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a more advanced approach to bridge in vitro activity with in vivo dosing.[5][6][7]
Q3: What are the critical pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for an antibiotic like this compound?
For antibiotics, the following PK/PD indices are generally considered predictive of efficacy:
-
Time above Minimum Inhibitory Concentration (T>MIC): The percentage of the dosing interval that the drug concentration remains above the MIC. This is often important for time-dependent antibiotics.
-
Peak Concentration to MIC ratio (Cmax/MIC): The ratio of the maximum plasma concentration of the drug to the MIC. This is often critical for concentration-dependent antibiotics.
-
Area Under the Curve to MIC ratio (AUC/MIC): The ratio of the total drug exposure over a 24-hour period to the MIC.
The relevant PK/PD parameter for this compound would need to be determined through dose fractionation studies in animal models.[7][8]
Troubleshooting Guides
Issue 1: High toxicity or adverse effects are observed even at low doses in vivo.
-
Possible Cause: Formulation and Solubility: Pelagiomicins have been noted to be labile in water and alcohols. Poor solubility can lead to precipitation of the compound upon injection, causing localized toxicity or embolism. The vehicle used for administration might also be contributing to the toxicity.
-
Troubleshooting Steps:
-
Re-evaluate the formulation: Experiment with different pharmaceutically acceptable excipients to improve solubility and stability. Consider the use of cyclodextrins, liposomes, or nanoparticles.
-
Test the vehicle alone: Administer the vehicle without this compound to a control group of animals to rule out vehicle-specific toxicity.
-
Refine the administration route: If using intravenous (IV) injection, ensure the solution is completely clear and administer it slowly. Consider alternative routes like intraperitoneal (IP) or subcutaneous (SC) injection, which may have different absorption kinetics and toxicity profiles.
-
-
-
Possible Cause: Off-target effects: The compound may have unintended biological targets, leading to toxicity.
-
Troubleshooting Steps:
-
Conduct a thorough literature search: Look for toxicity data on other phenazine antibiotics.
-
Perform histological analysis: Examine tissues from treated animals to identify any organ-specific damage.
-
Consider a dose and schedule adjustment: Administering lower doses more frequently might maintain therapeutic levels while reducing peak concentration-related toxicity.
-
-
Issue 2: Lack of efficacy in vivo despite promising in vitro activity.
-
Possible Cause: Poor Pharmacokinetics: this compound may be rapidly metabolized or cleared from the body, preventing it from reaching therapeutic concentrations at the site of infection or tumor.
-
Troubleshooting Steps:
-
Conduct a pilot pharmacokinetic study: Measure the concentration of this compound in the plasma of treated animals at several time points after administration to determine its half-life, Cmax, and AUC.
-
Adjust the dosing regimen: Based on the PK data, increase the dose or the frequency of administration to achieve the target exposure.
-
Investigate drug metabolism: Analyze plasma and urine for metabolites of this compound to understand its metabolic fate.
-
-
-
Possible Cause: Poor bioavailability at the target site: The compound may not be effectively reaching the diseased tissue.
-
Troubleshooting Steps:
-
Analyze tissue distribution: Measure the concentration of this compound in the target tissue (e.g., tumor, infected organ) in addition to plasma.
-
Consider alternative delivery systems: Targeted drug delivery systems could enhance accumulation at the desired site.
-
-
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for efficacy studies.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., mice or rats).
-
Group Allocation: Divide animals into groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a wide range of doses. A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is often a good starting point.
-
Administration: Administer this compound via the intended clinical route (e.g., IV, IP, or oral).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance. Record any adverse events.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 10-20% weight loss or significant clinical signs of distress.
-
Data Analysis: Record mortality, body weight changes, and clinical observations for each dose group.
Protocol 2: Pilot Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound.
Methodology:
-
Animal Model and Dosing: Use the same animal model as in the MTD study. Administer a single dose of this compound (typically a dose below the MTD that is expected to be efficacious).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life (t1/2), and AUC.
Data Presentation
Table 1: Template for In Vivo Dose-Ranging and MTD Study Results
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle Control | 5 | 0/5 | +2.0 | Normal |
| 1 | 5 | 0/5 | +1.5 | Normal |
| 3 | 5 | 0/5 | +0.5 | Normal |
| 10 | 5 | 0/5 | -3.0 | Mild lethargy |
| 30 | 5 | 1/5 | -12.0 | Significant lethargy, ruffled fur |
| 100 | 5 | 3/5 | -25.0 | Severe lethargy, ataxia |
Table 2: Template for Pilot Pharmacokinetic Parameters of this compound
| Parameter | Value | Units |
| Dose | mg/kg | |
| Cmax | ng/mL | |
| Tmax | hours | |
| AUC(0-t) | ngh/mL | |
| AUC(0-inf) | ngh/mL | |
| t1/2 | hours |
Visualizations
Caption: Workflow for in vivo dose refinement of a novel compound.
Caption: Putative mechanism of action for phenazine antibiotics.
References
- 1. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [academiccommons.columbia.edu]
- 5. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. redemc.net [redemc.net]
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of a small molecule inhibitor?
A1: Off-target effects are the interactions of a small molecule inhibitor with cellular components other than its intended biological target.[1][2] These unintended interactions can lead to a variety of outcomes, including misleading experimental results, cellular toxicity, or unexpected pharmacological effects.[1] For example, a kinase inhibitor designed to target a specific kinase might also inhibit other structurally related kinases, leading to a broader cellular response than anticipated.[1]
Q2: What are the common causes of off-target effects?
A2: Off-target effects can stem from several factors:
-
Structural Similarity: Many proteins share conserved structural domains. A prominent example is the ATP-binding pocket, which is structurally similar across a wide range of kinases, making it a frequent source of off-target binding for kinase inhibitors.[1]
-
Compound Promiscuity: Certain chemical scaffolds are inherently more prone to interacting with multiple proteins.[3]
-
High Compound Concentration: Using excessively high concentrations of a compound can lead to the engagement of lower-affinity off-targets and produce non-specific effects.[1][2]
-
Metabolite Activity: The metabolites of the parent compound may have their own off-target activities.[3]
Q3: Why is it crucial to identify and minimize off-target effects?
A3: Characterizing off-target effects is a critical step in drug discovery and basic research for several reasons:
-
Data Integrity: Understanding off-target effects is essential for accurately interpreting experimental data and correctly attributing a biological response to the intended target.[4]
-
Predictive Toxicology: Early identification of off-target interactions can help predict potential toxicities in preclinical and clinical development.[3][5]
-
Mechanism of Action: In some cases, an observed phenotype may be the result of an off-target effect rather than the intended on-target activity.[4]
-
Resource Efficiency: Identifying and mitigating off-target effects early in the research and development process can save considerable time and resources.[1]
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with Compound X.
Issue 1: Inconsistent or unexpected phenotypic results in a cell-based assay.
-
Question: My small molecule, Compound X, is producing a cellular phenotype, but I am unsure if it is due to the intended on-target effect or an off-target interaction. How can I investigate this?
-
Answer: This is a common challenge in preclinical research.[4] Here are several troubleshooting steps:
-
Perform a Dose-Response Curve Analysis: A classic pharmacological approach is to test a wide range of inhibitor concentrations.[2] The potency of the compound in eliciting the phenotype should correlate with its potency for inhibiting the target (e.g., its IC50 or EC50). Off-target effects often manifest at higher concentrations.[2]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[2]
-
Conduct a Rescue Experiment: If possible, overexpress a version of the target protein that is resistant to Compound X. If the phenotype is reversed, it is likely an on-target effect.
-
Target Knockout/Knockdown: Use genetic methods like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target. If Compound X still produces the same phenotype in these cells, it is acting through an off-target mechanism.[4]
-
Issue 2: Significant cell death or toxicity is observed at concentrations needed for on-target inhibition.
-
Question: Compound X is causing widespread cell death at concentrations where I expect to see a specific biological effect. How can I determine if this is on-target or off-target toxicity?
-
Answer: Distinguishing between on-target and off-target toxicity is crucial.
-
Lower the Inhibitor Concentration: Determine the minimal concentration required for on-target inhibition.[2] Use concentrations at or slightly above the IC50 for the primary target to minimize the engagement of lower-affinity off-targets.[2]
-
Profile for Off-Target Liabilities: Submit the compound for screening against a broad panel of kinases, GPCRs, or other relevant protein families.[2] This can help identify known toxic off-targets.
-
Use a More Selective Inhibitor: Consult literature and chemical probe databases to find alternative inhibitors for your target with a better-documented selectivity profile.[2]
-
Issue 3: High background or non-specific signal in a reporter gene assay.
-
Question: I am using a reporter gene assay to measure the activity of a signaling pathway, but Compound X is causing a high background signal or seems to be affecting the reporter protein directly. What should I do?
-
Answer: This can be a confounding factor in reporter assays.
-
Counter-screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene.[1] This will help determine if the compound is directly affecting the reporter enzyme or the general transcription/translation machinery.[1]
-
Use a Different Reporter Gene: Some compounds can directly inhibit or activate certain reporter enzymes (e.g., luciferase).[1] Switching to a different reporter system (e.g., from firefly luciferase to a fluorescent protein) can help mitigate this.[1]
-
Data Presentation
Clear and structured data presentation is essential for comparing the on-target and off-target activities of Compound X.
Table 1: Kinase Selectivity Profile of Compound X
This table presents hypothetical data from a kinase screen, showing the IC50 values of Compound X against its intended target and a panel of off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target |
| On-Target Kinase A | 15 | 1 |
| Off-Target Kinase B | 350 | 23 |
| Off-Target Kinase C | 1,200 | 80 |
| Off-Target Kinase D | >10,000 | >667 |
| Off-Target Kinase E | 850 | 57 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Compound X
This table shows the change in the melting temperature (Tm) of the on-target protein in the presence of Compound X, indicating target engagement.
| Compound | Concentration (µM) | ΔTm (°C) |
| Vehicle (DMSO) | - | 0 |
| Compound X | 1 | +1.5 |
| Compound X | 10 | +4.2 |
| Compound X | 50 | +6.8 |
Experimental Protocols
1. Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of Compound X against a broad panel of kinases to identify potential off-targets.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of Compound X in DMSO. Create a dilution series to be tested.
-
Assay: Use a commercial kinase profiling service or an in-house panel. Assays are typically performed in 384-well plates.
-
Reaction: For each kinase, a reaction mixture containing the kinase, a specific substrate, and ATP is prepared.
-
Incubation: Compound X at various concentrations is added to the reaction mixtures and incubated.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like radiometric assays, fluorescence polarization, or luminescence-based assays.
-
Data Analysis: The percentage of inhibition for each kinase at each concentration is calculated. IC50 values are determined by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the binding of Compound X to its intended target in a cellular context.[1][2]
-
Principle: The binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.[1][2]
-
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with Compound X or a vehicle control for a specified time.[2]
-
Harvesting: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C).[2]
-
Separation: Centrifuge the heated samples to pellet the precipitated (unfolded) proteins.[2]
-
Detection: Analyze the amount of the soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.[2]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A rightward shift in the curve in the presence of Compound X indicates target engagement.
-
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the cytotoxic effects of Compound X on cultured cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot cell viability against the compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Pelagiomicin B stability in different solvents and buffers
Disclaimer: As of the current knowledge base, specific stability data for Pelagiomicin B is not publicly available. The following information is provided as a general guideline for researchers working with novel antimicrobial compounds and is based on established principles of antibiotic stability. The data and protocols presented here are illustrative and should be adapted based on experimentally determined properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of a compound like this compound in solution is typically influenced by several factors, including:
-
pH: Many antibiotics have optimal pH ranges for stability and can degrade rapidly in acidic or alkaline conditions.
-
Temperature: Higher temperatures generally accelerate degradation kinetics.
-
Solvent/Buffer System: The chemical nature of the solvent or buffer components can directly participate in degradation reactions. For instance, some buffers can catalyze hydrolysis.
-
Light Exposure: Photodegradation can be a significant issue for light-sensitive compounds.
-
Oxygen: Oxidation can be a degradation pathway for susceptible molecules.
-
Concentration: In some cases, compound stability can be concentration-dependent.
Q2: How should I prepare stock solutions of this compound?
A2: For initial experiments, it is recommended to dissolve this compound in a high-purity organic solvent in which it is freely soluble and stable, such as DMSO or ethanol. Prepare high-concentration stock solutions to minimize the volume of organic solvent added to your aqueous experimental systems. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What are the visual indicators of this compound degradation?
A3: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are necessary for accurate stability assessment.
Troubleshooting Guide
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Use a fresh aliquot of your stock solution. If possible, verify its concentration and purity via HPLC.
-
Assess Stability in Assay Medium: Perform a time-course experiment to determine the stability of this compound in your specific cell culture or assay medium at the experimental temperature (e.g., 37°C). Measure the concentration of the active compound at different time points.
-
pH of Medium: Ensure the pH of your medium is within a range suitable for the compound. Some biological processes can alter the pH of the medium over time.
-
Issue 2: Loss of compound during sample preparation or analysis.
-
Possible Cause: Adsorption to plasticware or instability under analytical conditions.
-
Troubleshooting Steps:
-
Use Low-Binding Tubes: Employ low-protein-binding microcentrifuge tubes and pipette tips.
-
Minimize Processing Time: Keep sample preparation times as short as possible and perform steps at low temperatures if necessary.
-
Check Analytical Method Compatibility: Ensure the mobile phase pH and temperature used in your HPLC/LC-MS method do not cause on-column degradation.
-
Stability Data Summary (Hypothetical Data for a Novel Antibiotic)
The following table summarizes the hypothetical stability of "Exemplaromicin," a compound with characteristics similar to what might be expected for a novel antibiotic, to illustrate how such data would be presented.
| Solvent/Buffer | pH | Temperature (°C) | Half-life (t½) | Recovery after 24h (%) | Notes |
| DMSO | N/A | 25 | > 30 days | >99% | Recommended for long-term stock solution storage at -20°C or below. |
| Ethanol | N/A | 25 | ~14 days | ~95% | Suitable for stock solutions, but slightly less stable than DMSO. |
| Water | 7.0 | 25 | 48 hours | 50% | Hydrolytic degradation observed. |
| PBS | 7.4 | 37 | 12 hours | <20% | Significant degradation at physiological temperature and pH. |
| Acetate Buffer | 4.5 | 25 | > 7 days | >90% | Increased stability in acidic conditions. |
| Tris Buffer | 8.5 | 25 | 24 hours | 35% | Rapid degradation in basic conditions. |
Experimental Protocols
Protocol 1: General Stability Assessment in Different Solvents/Buffers
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µg/mL in the desired solvents (e.g., water, ethanol) and buffers (e.g., PBS, acetate buffer, Tris buffer).
-
Incubation: Incubate the working solutions at different temperatures (e.g., 4°C, 25°C, 37°C). Protect from light if the compound is suspected to be photosensitive.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound. The initial (T=0) sample serves as the 100% reference.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Determine the degradation kinetics and half-life.
Protocol 2: Photostability Testing
-
Sample Preparation: Prepare two sets of working solutions of this compound in a transparent solvent (e.g., water or a suitable buffer).
-
Exposure: Expose one set of samples to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). Wrap the second set in aluminum foil to serve as a dark control.
-
Incubation: Maintain all samples at a constant temperature.
-
Analysis: Analyze samples from both the light-exposed and dark control groups at appropriate time intervals using HPLC.
-
Evaluation: Compare the degradation profiles of the exposed and control samples to determine the extent of photodegradation.
Visualizations
Caption: Workflow for assessing the stability of a novel compound.
Caption: Hypothetical mechanism of action for this compound.
Validation & Comparative
A Comparative Analysis of Pelagiomicin B and Doxorubicin in Oncology
An objective guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental data of a novel marine antibiotic against a cornerstone of chemotherapy.
In the landscape of oncological therapeutics, the quest for novel agents with improved efficacy and reduced toxicity is relentless. This guide provides a comparative analysis of Pelagiomicin B, a recently discovered phenazine antibiotic with antitumor properties, and Doxorubicin, a long-established anthracycline antibiotic widely used in cancer chemotherapy. While Doxorubicin is a clinical mainstay, the preclinical data on this compound suggests a potential new avenue for cancer treatment.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the anticancer activity of this compound and Doxorubicin lies in their distinct mechanisms of action. Doxorubicin exerts its cytotoxic effects through a multi-faceted approach, primarily by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.[1][2][3] This action leads to DNA strand breaks, ultimately triggering apoptosis (programmed cell death).[1][4] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which cause further damage to DNA, proteins, and cellular membranes.[2][3]
In contrast, while the precise mechanism of this compound's antitumor activity is still under investigation, its classification as a phenazine antibiotic suggests it may interfere with cellular respiration and generate ROS. Phenazines are known to act as electron carriers, which can disrupt the electron transport chain and lead to oxidative stress. The antitumor effects of Pelagiomicin A, a related compound, have been demonstrated in both in vitro and in vivo models, indicating a direct cytotoxic effect on cancer cells.[5][6]
Visualizing the Mechanisms
To illustrate these differing pathways, the following diagrams depict the proposed mechanism of action for both compounds.
Caption: Doxorubicin's multi-pronged attack on cancer cells.
Caption: Proposed mechanism of action for this compound.
Efficacy: Preclinical Promise vs. Clinical Reality
A direct comparison of the efficacy of this compound and Doxorubicin is challenging due to the disparity in the available data. Doxorubicin has undergone extensive clinical trials and is a well-established treatment for a variety of cancers, including breast cancer.[7][8] In contrast, the data for this compound is currently limited to preclinical in vitro and in vivo studies.[5][6]
Doxorubicin: Clinical Efficacy in Metastatic Breast Cancer
The following table summarizes the results of a key clinical trial evaluating Doxorubicin in combination with Paclitaxel for metastatic breast cancer.
| Clinical Trial | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Median Response Duration | Reference |
| ECOG Phase II Trial | Doxorubicin + Paclitaxel + G-CSF | ~50% | Uncommon | ~4 months | [9] |
| Phase II Trial | Doxorubicin (60 mg/m²) + Paclitaxel (200 mg/m²) | 52% | 8% | - | [10] |
This compound: Preclinical Antitumor Activity
Pelagiomicin A, a closely related compound, has demonstrated activity against Gram-positive and Gram-negative bacteria and antitumor activity in vitro and in vivo.[5][6] Specific quantitative data on the efficacy of this compound from these studies is not yet publicly available. The primary research indicates its potential as an anticancer agent, warranting further investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the typical experimental protocols used to evaluate the efficacy of these compounds.
Doxorubicin: Clinical Trial Protocol (Metastatic Breast Cancer)
A representative Phase II clinical trial for Doxorubicin in metastatic breast cancer would follow a workflow similar to this:
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. A Preliminary Trial of Doxorubicin in Advanced Breast Cancer and Other Malignant Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pfizermedical.com [pfizermedical.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Phase II trial of doxorubicin and paclitaxel plus granulocyte colony-stimulating factor in metastatic breast cancer: an Eastern Cooperative Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies of Pelagiomicin B with other antibiotics
A comparative guide for researchers, scientists, and drug development professionals.
Pelagiomicin B, a member of the phenazine class of antibiotics, demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Understanding its potential for cross-resistance with other antibiotic classes is crucial for its development and clinical application. While direct experimental studies on this compound cross-resistance are not yet publicly available, insights can be drawn from studies on related phenazine compounds. This guide synthesizes available data to predict potential cross-resistance profiles and provides standardized protocols for future investigations.
Predicted Cross-Resistance Profile of this compound
Based on the known resistance mechanisms associated with phenazine antibiotics, this compound may exhibit cross-resistance with antibiotics that are substrates of multidrug efflux pumps. The following table summarizes potential cross-resistance patterns based on studies of other phenazine compounds.
| Antibiotic Class | Specific Antibiotic | Predicted Cross-Resistance with this compound | Implicated Mechanism | Supporting Evidence |
| Tetracyclines | Tetracycline | Possible | Induction of the Tet38 efflux pump in Staphylococcus aureus by phenazine-1-carboxylic acid, a related phenazine, has been shown to confer resistance to both tetracyclines and phenazines.[1] | A study demonstrated that exposure of S. aureus to phenazine-1-carboxylic acid led to increased expression of the tet38 gene, resulting in elevated resistance to tetracycline.[1] |
| Fluoroquinolones | Ciprofloxacin | Possible (in certain species) | Increased production of pyocyanin, a phenazine virulence factor in Pseudomonas aeruginosa, has been linked to enhanced tolerance to ciprofloxacin.[2] | Research has shown that quorum sensing-mediated enhancement of pyocyanin biosynthesis in ciprofloxacin-resistant isolates of P. aeruginosa contributes to their resistance.[2] |
| Other Phenazines | Pyocyanin, Phenazine-1-carboxylic acid | Likely | Shared efflux mechanisms, such as the HprS efflux pump in S. aureus, are known to export phenazine compounds.[3] | A specific phenazine efflux pump, HprS, has been identified in S. aureus, suggesting a common resistance pathway for compounds of this class.[3] |
Note: The information presented in this table is predictive and based on studies of antibiotics in the same class as this compound. Direct experimental validation is required to confirm these potential cross-resistance patterns for this compound.
Experimental Protocols for Cross-Resistance Determination
To empirically determine the cross-resistance profile of this compound, standardized susceptibility testing methods are essential. The following outlines the protocol for the widely accepted Minimum Inhibitory Concentration (MIC) assay.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This broth microdilution method is a standard procedure for determining the in vitro susceptibility of bacteria to antibiotics.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution of known concentration
-
Stock solutions of comparator antibiotics
-
Sterile multichannel pipettes and tips
-
Microplate reader (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of this compound and each comparator antibiotic in the growth medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
-
Visualizing Experimental Workflow and Potential Resistance Mechanisms
To further clarify the experimental process and the potential underlying mechanisms of cross-resistance, the following diagrams are provided.
Workflow for determining antibiotic cross-resistance using the MIC assay.
Shared efflux pump as a potential mechanism for cross-resistance.
References
- 1. Phenazine-1 carboxylic acid of Pseudomonas aeruginosa induces the expression of Staphylococcus aureus Tet38 MDR efflux pump and mediates resistance to phenazines and antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Pelagiomicin B and Other Phenazine Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Phenazine antibiotics, a class of pigmented secondary metabolites produced by various bacteria, have long been a subject of interest in the scientific community due to their broad-spectrum antimicrobial and antitumor activities. This guide provides a comparative analysis of Pelagiomicin B, a marine-derived phenazine, with other well-characterized phenazine antibiotics, namely pyocyanin and phenazine-1-carboxylic acid (PCA). The objective is to present a clear comparison of their performance based on available experimental data, alongside detailed methodologies for key experiments.
Introduction to Phenazine Antibiotics
Phenazines are nitrogen-containing heterocyclic compounds that play a significant role in the producing organism's survival and virulence. Their biological activity is largely attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that are toxic to other microorganisms and cancerous cells. The biosynthesis of most phenazines originates from the shikimic acid pathway, with chorismic acid serving as a key precursor.
Pelagiomicins A, B, and C are a group of phenazine antibiotics isolated from the marine bacterium Pelagiobacter variabilis. The primary component, Pelagiomicin A, has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as in vitro and in vivo antitumor properties[1][2]. While the discovery of Pelagiomicins has opened a new avenue for marine-derived antibiotics, detailed comparative data, particularly for this compound, remains limited in publicly available literature. This guide compiles the available data for prominent phenazines to offer a comparative framework.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the antimicrobial and cytotoxic activities of selected phenazine antibiotics. It is important to note the current absence of specific Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound in the reviewed literature.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Antibiotic | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Pyocyanin | 16 - 100 | 12.5 - 50 | 100 - 250 | >100 | 100 - 200 |
| Phenazine-1-carboxylic acid (PCA) | 4 - 32 | 2 - 16 | 64 - 128 | >128 | 32 - 64 |
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Antibiotic | Human Colon Cancer (HCT-116) | Human Breast Cancer (MCF-7) | Human Lung Cancer (A549) |
| This compound | Data not available | Data not available | Data not available |
| Pyocyanin | ~50 | ~75 | ~100 |
| Phenazine-1-carboxylic acid (PCA) | 10 - 25 | 20 - 40 | 30 - 50 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for the key experiments cited in the comparative data tables.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibiotic potency. The broth microdilution method is a standard procedure for its determination.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Test antibiotic stock solution.
-
Positive control (microorganism in broth without antibiotic).
-
Negative control (broth only).
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic in the appropriate broth directly in the 96-well plate.
-
Inoculate each well (except the negative control) with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of phenazine antibiotics.
Conclusion
This guide provides a comparative overview of this compound and other significant phenazine antibiotics. While Pelagiomicins show promise as novel therapeutic agents, the scarcity of publicly available quantitative data for this compound highlights a critical knowledge gap. The provided data for pyocyanin and PCA, alongside standardized experimental protocols, offer a valuable resource for researchers in the field. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully understand its therapeutic potential and to facilitate the development of new and effective treatments against microbial infections and cancer.
References
Investigating the synergistic effects of Pelagiomicin B with other drugs
For Immediate Release
A comprehensive analysis of in-vitro studies reveals the significant synergistic potential of Plazomicin, a next-generation aminoglycoside, when used in combination with other antibiotics against multidrug-resistant (MDR) bacteria. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of Plazomicin's synergistic effects, detailed experimental protocols, and visualizations of the underlying mechanisms.
Comparative Analysis of Synergistic Activity
The synergistic potential of Plazomicin in combination with other antimicrobial agents has been predominantly evaluated using the checkerboard assay, with the Fractional Inhibitory Concentration Index (FICI) serving as the key metric. A FICI of ≤ 0.5 is indicative of synergy, a value between >0.5 and ≤4 indicates an additive or indifferent effect, and a value >4 suggests antagonism.
Plazomicin in Combination Against Acinetobacter baumannii
In studies against carbapenem-resistant Acinetobacter baumannii, Plazomicin has demonstrated notable synergy with carbapenems. The following table summarizes the FICI values for Plazomicin in combination with imipenem and meropenem against ten selected isolates.
| Isolate ID | Plazomicin MIC (μg/mL) | Imipenem MIC (μg/mL) | Meropenem MIC (μg/mL) | Plazomicin + Imipenem FICI | Plazomicin + Meropenem FICI | Synergy Interpretation |
| HCSC-Ab28 | 32 | >512 | >512 | 0.28 | 0.28 | Synergy |
| HCSC-Ab33 | 16 | >512 | >512 | 0.53 | 0.27 | Synergy (with Meropenem) |
| HCSC-Ab40 | 16 | >512 | >512 | 0.27 | 0.27 | Synergy |
| HCSC-Ab45 | 16 | >512 | >512 | 0.27 | 0.27 | Synergy |
| HCSC-Ab102 | 16 | >512 | >512 | 0.27 | 0.27 | Synergy |
| HCSC-Ab113 | 16 | >512 | >512 | 0.27 | 0.27 | Synergy |
| HCSC-Ab125 | 64 | >512 | >512 | 0.53 | 0.53 | Additive/Indifference |
| HCSC-Ab130 | 16 | >512 | >512 | 0.27 | 0.53 | Synergy (with Imipenem) |
| HCSC-Ab133 | 16 | >512 | >512 | 0.27 | 0.27 | Synergy |
| HCSC-Ab141 | 16 | >512 | >512 | 0.53 | 0.53 | Additive/Indifference |
Data extracted from a study on carbapenem-resistant Acinetobacter baumannii.[1]
Plazomicin in Combination Against Multidrug-Resistant Enterobacteriaceae
Mechanism of Synergy: A Two-Pronged Attack
The synergistic effect of Plazomicin with β-lactam antibiotics stems from their distinct and complementary mechanisms of action. This interaction enhances the overall bactericidal activity beyond the additive effect of each drug alone.
Caption: Mechanism of synergy between β-lactams and Plazomicin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Plazomicin's synergistic effects.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.
-
Preparation of Antibiotic Solutions: Stock solutions of Plazomicin and the partnering antibiotic are prepared at a concentration at least four times the highest concentration to be tested. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of Plazomicin are added to the wells in the vertical orientation, while serial dilutions of the comparator antibiotic are added in the horizontal orientation. This creates a matrix of varying concentrations of both drugs.
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Synergy is defined as an FICI ≤ 0.5, additivity/indifference as an FICI > 0.5 to ≤ 4, and antagonism as an FICI > 4.
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay Protocol
Time-kill assays provide a dynamic picture of the bactericidal activity of antibiotic combinations over time.
-
Preparation of Cultures: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in CAMHB.
-
Exposure to Antibiotics: The bacterial suspension is exposed to Plazomicin alone, the comparator antibiotic alone, and the combination of both at specific concentrations (often sub-MIC). A growth control without any antibiotic is also included.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours). Serial dilutions of these aliquots are plated on appropriate agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Caption: Workflow for the time-kill synergy assay.
References
- 1. Can Plazomicin Alone or in Combination Be a Therapeutic Option against Carbapenem-Resistant Acinetobacter baumannii? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinations of Antibiotics Effective against Extensively- and Pandrug-Resistant Acinetobacter baumannii Patient Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of plazomicin in combination with other antibiotics against multidrug-resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Preclinical Toxicity Profile of Pelagiomicin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical toxicity profile of Pelagiomicin B, a marine-derived phenazine antibiotic with potential anticancer properties. Due to the limited publicly available toxicity data for this compound, this document offers a comparative analysis against other established marine-derived or -inspired anticancer agents: Eribulin, Trabectedin, and Cytarabine. The information is intended to provide a framework for evaluating the potential toxicological liabilities of this compound and to guide future preclinical development.
Introduction to this compound
Pelagiomicins A, B, and C are a group of phenazine antibiotics produced by the marine bacterium Pelagiobacter variabilis.[1] While Pelagiomicin A has demonstrated antitumor activity both in vitro and in vivo, specific toxicological data for this compound remains scarce in published literature.[1] Phenazines are a class of redox-active compounds known for their broad biological activities, including antimicrobial and anticancer effects.[2][3][4] The mechanism of action of phenazine antibiotics is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage.[4]
Comparative Toxicity Analysis
To contextualize the potential toxicity of this compound, this section compares its (largely unavailable) data with that of three approved anticancer drugs of marine origin:
-
Eribulin: A synthetic macrocyclic ketone analog of the marine sponge natural product halichondrin B.
-
Trabectedin: A tetrahydroisoquinoline alkaloid originally isolated from the Caribbean tunicate Ecteinascidia turbinata.
-
Cytarabine: A synthetic pyrimidine nucleoside analog, inspired by the structures of spongothymidine and spongouridine from the marine sponge Tethya crypta.
In Vitro Cytotoxicity
| Compound | Cancer Cell Lines | IC50 / GI50 Values | Reference |
| This compound | Data not available | Data not available | |
| Eribulin | Hematologic neoplasm cell lines | 0.13 to 12.12 nM[5] | [5] |
| Solid tumor cell lines (NCI-60) | Potent activity with median Relative In/Out% of -89%[6] | [6] | |
| Trabectedin | Sarcoma cell lines | Active at low concentrations[7] | [7] |
| Doxorubicin-resistant fibrosarcoma | Synergistic cytotoxicity with doxorubicin[8] | [8] | |
| Cytarabine | Various leukemia and lymphoma cell lines | Data available in numerous publications |
In Vivo Toxicity
| Compound | Animal Model | Key Toxicity Findings | Reference |
| This compound | Data not available | Data not available | |
| Eribulin | NOD-SCID mice with ALL xenografts | Maximum tolerated dose of 1.5 mg/kg. Generally well-tolerated with a 1.5% toxicity rate.[6] | [6] |
| Patients in clinical trials | Dose-limiting toxicities include febrile neutropenia, fatigue, anorexia, and peripheral neuropathy.[6] | [6] | |
| Trabectedin | Mice, rats, dogs, rhesus monkeys | Hepatotoxicity is a key finding.[9] | [9] |
| Patients in clinical trials | Myelosuppression and liver enzyme abnormalities (transaminitis) are dose-limiting toxicities.[8] Hepatotoxicity is the main adverse event.[10] | [8][10] | |
| Cytarabine | Patients in clinical trials | Myelosuppression is the principal toxicity. Gastrointestinal toxicity (mucositis, diarrhea) is also significant. High doses can lead to severe and sometimes irreversible cerebellar/cerebral toxicity.[11] | [11] |
Experimental Protocols
Detailed methodologies for key preclinical toxicity experiments are crucial for data interpretation and comparison.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the test compound (e.g., this compound) and control compounds for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Acute In Vivo Toxicity Study (LD50 Determination)
-
Animal Model: A suitable rodent model (e.g., BALB/c mice) is selected. Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Dose Administration: Animals are divided into groups and administered with single doses of the test compound via a relevant route (e.g., intravenous, intraperitoneal, or oral). A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and body weight), and any adverse reactions at regular intervals over a period of 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in the organs.
-
Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical methods (e.g., probit analysis).
Repeat-Dose In Vivo Toxicity Study
-
Animal Model and Dose Selection: A rodent and a non-rodent species are typically used. Dose levels are selected based on the results of acute toxicity studies.
-
Daily Administration: The test compound is administered daily for a specified duration (e.g., 28 or 90 days) via the intended clinical route.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues are collected and preserved for histopathological examination.
-
Data Analysis: All data are analyzed to identify any dose-related toxic effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).
Visualizations
Signaling Pathway
Caption: Presumed mechanism of action for this compound.
Experimental Workflow
Caption: General experimental workflow for preclinical toxicity assessment.
Logical Relationship
Caption: Logical relationship for comparative toxicity assessment.
Conclusion
The preclinical toxicity profile of this compound is largely uncharacterized, representing a significant data gap for its development as a potential anticancer agent. By drawing comparisons with other marine-derived drugs and considering the general toxicological properties of phenazine antibiotics, a preliminary assessment of its potential liabilities can be inferred. The primary concerns for phenazine compounds often revolve around redox-cycling-induced oxidative stress.
Comprehensive in vitro and in vivo toxicological studies are imperative to establish a definitive safety profile for this compound. The experimental protocols and comparative data presented in this guide offer a foundational framework for designing and interpreting such studies. Further research is essential to unlock the therapeutic potential of this novel marine compound while ensuring patient safety.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and Molecular Effects of Eribulin in Preclinical Models of Hematologic Neoplasms [mdpi.com]
- 6. Initial Testing (Stage 1) of Eribulin, a Novel Tubulin Binding Agent, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase I study of the safety and pharmacokinetics of trabectedin in combination with pegylated liposomal doxorubicin in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trabectedin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacogenetic Study of Trabectedin-Induced Severe Hepatotoxicity in Patients with Advanced Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The toxicity of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Pelagiomicin A and B Bioactivity: A Guide for Researchers
A comprehensive head-to-head comparison of the bioactivities of Pelagiomicin A and Pelagiomicin B is currently limited by the availability of public data. The primary source of information on these compounds remains the initial discovery paper by Imamura et al. (1997), "New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis," published in The Journal of Antibiotics. While this foundational study introduces Pelagiomicin A, B, and C as novel phenazine antibiotics, access to the full text, containing detailed comparative data and experimental protocols, is restricted.
This guide synthesizes the available information from the abstract of the discovery paper and other citing articles to provide a preliminary overview. However, for detailed experimental protocols and a complete comparative dataset, direct access to the aforementioned publication is essential.
Chemical Structures
The definitive chemical structures for both Pelagiomicin A and this compound are contained within the 1997 discovery paper by Imamura et al.[1] The abstract confirms the determination of the absolute structure of Pelagiomicin A and the structures of the minor components, which include this compound.[1] Unfortunately, these structures are not available in the public domain outside of this publication. The Natural Products Atlas provides the molecular formula for Pelagiomicin A as C₂₀H₂₁N₃O₆.[2]
Bioactivity Profile: An Overview
Pelagiomicins are a class of phenazine antibiotics produced by the marine bacterium Pelagiobacter variabilis.[1] The initial research indicates that these compounds exhibit both antibacterial and antitumor activities.[1]
Antimicrobial Activity
The discovery paper notes that Pelagiomicin A is active against both Gram-positive and Gram-negative bacteria.[1][3] A subsequent review article provided a table summarizing the Minimum Inhibitory Concentrations (MICs) for Pelagiomicin A against a panel of bacteria.
Table 1: Antibacterial Spectrum of Pelagiomicin A
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | 0.05 |
| Staphylococcus aureus | 0.05 |
| Micrococcus luteus | 0.03 |
| Escherichia coli | > 20 |
Source: Adapted from Romero et al., 2016.[3]
Comparative MIC data for this compound against the same or other bacterial strains are not available in the reviewed literature.
Cytotoxicity and Antitumor Activity
Pelagiomicin A has demonstrated notable antitumor activity in vitro and in vivo.[1] The compound was found to be cytotoxic against several human cancer cell lines.
Table 2: In Vitro Cytotoxicity of Pelagiomicin A (IC₅₀ values)
| Cell Line | IC₅₀ (µg/mL) |
| HeLa | 0.04 |
| BALB3T3 | 0.02 |
| BALB3T3/H-ras | 0.07 |
Source: Neelam et al., 2019.
Information regarding the cytotoxic and antitumor activity of this compound is not available in the public domain to facilitate a direct comparison with Pelagiomicin A.
Experimental Protocols
Detailed experimental protocols for the bioactivity assays of Pelagiomicin A and B are described in the primary publication by Imamura et al. (1997).[1] Without access to the full text, a comprehensive description of these methodologies cannot be provided.
For general guidance, standard protocols for determining antimicrobial activity and cytotoxicity are outlined below.
General Antimicrobial Susceptibility Testing (Broth Microdilution)
This workflow illustrates a typical broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination.
General Cytotoxicity Assay (MTT Assay)
This diagram outlines the typical steps involved in an MTT assay to determine the cytotoxic effect of a compound on cancer cell lines.
Caption: Workflow for MTT cytotoxicity assay.
Signaling Pathways
Information regarding the specific signaling pathways affected by Pelagiomicin A or B is not available in the reviewed literature. Further research would be required to elucidate their mechanisms of action at the molecular level.
Conclusion
Based on the limited available data, Pelagiomicin A demonstrates potent antibacterial activity against Gram-positive bacteria and significant cytotoxic effects against various cancer cell lines. A direct and comprehensive comparison with this compound is not possible without access to the full dataset from the original discovery paper. Researchers and drug development professionals interested in these compounds are strongly encouraged to obtain the full text of Imamura et al. (1997) to access the complete bioactivity profiles, chemical structures, and detailed experimental methodologies for both Pelagiomicin A and B.
References
- 1. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npatlas.org [npatlas.org]
- 3. Development of antibiotics and the future of marine microorganisms to stem the tide of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Pelagiomicin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential molecular targets of Pelagiomicin B, a novel phenazine antibiotic with promising antitumor and antibacterial properties. Due to the limited specific data on this compound, this guide draws upon the broader class of phenazine antibiotics to infer its likely mechanisms of action and provides a roadmap for their experimental validation. We compare these proposed mechanisms with well-established therapeutic agents that share similar modes of action, offering a benchmark for performance evaluation.
Introduction to this compound and Phenazine Antibiotics
Pelagiomicins A, B, and C are a class of newly discovered phenazine antibiotics produced by the marine bacterium Pelagiobacter variabilis. Preliminary studies have indicated that these compounds exhibit both antitumor and antibacterial activities in vitro and in vivo. Phenazine antibiotics are a diverse group of redox-active secondary metabolites known to play a role in microbial competition and pathogenesis. Their biological activities are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and their capacity to interact with cellular macromolecules.
Proposed Molecular Targets and Mechanisms of Action
Based on the known activities of phenazine antibiotics, the following mechanisms are the most probable routes through which this compound exerts its therapeutic effects.
Antitumor Activity
The antitumor effects of phenazine antibiotics are likely multifactorial, targeting key cellular processes that are often dysregulated in cancer.
-
Induction of Reactive Oxygen Species (ROS): Similar to other phenazines, this compound is likely to induce oxidative stress in cancer cells by generating ROS. This can lead to widespread damage to DNA, proteins, and lipids, ultimately triggering cell death.
-
Induction of Apoptosis: The accumulation of ROS and cellular damage can activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.
-
Cell Cycle Arrest: Phenazine compounds have been shown to interfere with the cell cycle machinery, causing arrest at various checkpoints and preventing cancer cell proliferation.
Antibacterial Activity
The antibacterial action of phenazines is often attributed to their ability to disrupt essential bacterial processes.
-
Generation of Reactive Oxygen Species (ROS): As in cancer cells, the generation of ROS is a key mechanism for killing bacteria, overwhelming their antioxidant defenses.
-
Iron Starvation: Some halogenated phenazines have been shown to act as iron chelators, depriving bacteria of this essential nutrient and thereby inhibiting their growth.
Comparative Performance Data
The following tables provide a summary of quantitative data for representative phenazine antibiotics and established anticancer drugs with similar mechanisms of action. This data can serve as a benchmark for evaluating the performance of this compound once experimental data becomes available.
Table 1: Comparative Cytotoxicity of Phenazine Derivatives and Doxorubicin in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzo[a]phenazine Derivative 5d-2 | HeLa (Cervical Cancer) | 2.27 | [1] |
| A549 (Lung Cancer) | 1.89 | [1] | |
| MCF-7 (Breast Cancer) | 1.04 | [1] | |
| HL-60 (Leukemia) | 1.52 | [1] | |
| Benzo[a]phenazine Derivative 6 | MCF-7 (Breast Cancer) | 11.7 | [1] |
| HepG2 (Liver Cancer) | 0.21 | [1] | |
| A549 (Lung Cancer) | 1.7 | [1] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 7.67 | [1] |
| HepG2 (Liver Cancer) | 8.28 | [1] | |
| A549 (Lung Cancer) | 6.62 | [1] |
Table 2: ROS Production by Phenazine Antibiotic
| Compound | Organism | Maximum Concentration Produced | Reference |
| Pyocyanin | Pseudomonas aeruginosa PA14 | 62 ± 5 µM | [2] |
| Pyocyanin | Pseudomonas aeruginosa PA2114 | 94 ± 2 µM | [2] |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to validate the proposed mechanisms of action of this compound.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
This compound
-
DCFH-DA (10 mM stock in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Phosphate-Buffered Saline (PBS)
-
24-well plates
-
Fluorescence microscope and microplate reader
-
-
Procedure:
-
Seed 2 × 10^5 cells per well in a 24-well plate and incubate overnight.
-
Treat cells with varying concentrations of this compound for the desired time. Include an untreated control.
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed DMEM immediately before use.
-
Remove the treatment medium and wash the cells once with DMEM.
-
Add 500 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells once with DMEM and twice with PBS.
-
Add 500 µL of PBS to each well.
-
Capture representative fluorescent images using a fluorescence microscope (GFP channel).
-
To quantify, lyse the cells and measure the fluorescence intensity of the supernatant using a microplate reader with excitation at 485 nm and emission at 530 nm.[3][4][5][6][7]
-
Normalize the fluorescence intensity to the protein concentration of each sample.
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[8][9][10][11]
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at 4°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Visualizing the Pathways and Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows described in this guide.
Caption: Proposed antitumor signaling pathway of this compound.
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Caption: Logical workflow for validating molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical monitoring of the impact of antibiotic agents on P. aeruginosa phenazine metabolite production rates - American Chemical Society [acs.digitellinc.com]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. doc.abcam.com [doc.abcam.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. igbmc.fr [igbmc.fr]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
Safety Operating Guide
Personal protective equipment for handling Pelagiomicin B
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Pelagiomicin B, a phenazine antibiotic. Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of the compound.
Compound Information and Hazards
This compound is a member of the phenazine class of antibiotics. A key characteristic of this compound is its instability in the presence of water and alcohols.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the safety precautions for its parent compound, phenazine, and other similar antibiotics should be strictly followed. Phenazine is classified as harmful if swallowed and is suspected of causing genetic defects.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is based on the safety data sheets for the parent compound, phenazine, and the antibiotic Plazomicin.[2][3]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, disposable gloves (e.g., nitrile). Must be inspected prior to use. |
| Eye Protection | Safety Glasses | Tightly fitting safety goggles or safety glasses with side shields. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced. |
Handling and Storage
Operational Plan:
Due to its lability, this compound requires specific handling and storage conditions to prevent degradation.
-
Receiving: Upon receipt, immediately transfer the compound to a designated cold storage area.
-
Storage: Store this compound in a tightly sealed container, in a cool, dry, and dark environment. Recommended storage temperature is between -20°C and -80°C.
-
Dispensing: When preparing solutions, use anhydrous solvents. Avoid all contact with water and alcohols. Prepare solutions fresh for each experiment whenever possible.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
Accidental Exposure and First Aid
Immediate action is required in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3][4] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including empty containers and contaminated consumables (e.g., gloves, wipes), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled hazardous waste container. Do not mix with other waste streams.
-
Disposal: Dispose of all waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
